6-tert-butyl-1H-indole-2-carboxylic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-tert-butyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)9-5-4-8-6-11(12(15)16)14-10(8)7-9/h4-7,14H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUYCWKFEAHQRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383133-22-0 | |
| Record name | 6-tert-butyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-tert-butyl-1H-indole-2-carboxylic acid CAS 383133-22-0
Technical Whitepaper: 6-tert-butyl-1H-indole-2-carboxylic acid (CAS 383133-22-0) Subtitle: Strategic Scaffold for Allosteric NS5B Polymerase Inhibition & Regioselective Synthesis via Hemetsberger-Knittel Cyclization
Executive Summary & Molecular Profile
This compound (CAS 383133-22-0) represents a "privileged structure" in medicinal chemistry, specifically designed to target hydrophobic allosteric pockets in viral polymerases. Unlike generic indole intermediates, the presence of the bulky tert-butyl group at the C6 position serves as a critical pharmacophore anchor, dramatically increasing lipophilicity (cLogP ~4.2) and providing steric occlusion necessary for high-affinity binding.
This molecule is primarily utilized as a core scaffold in the development of Non-Nucleoside Inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. It targets the Thumb II allosteric site , functioning as a "doorstop" that prevents the conformational changes required for the initiation of viral RNA synthesis.
| Property | Data Specification |
| CAS Number | 383133-22-0 |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.27 g/mol |
| pKa (Acid) | ~3.6 (Predicted) |
| Topological Polar Surface Area | 50.1 Ų |
| Key Structural Feature | C6-tert-butyl (Hydrophobic Anchor) |
| Primary Application | HCV NS5B Polymerase Inhibition (Thumb II Site) |
Therapeutic Utility: The Mechanism of Action
The efficacy of CAS 383133-22-0 lies in its ability to exploit the Structure-Activity Relationship (SAR) of the indole-2-carboxamide class of inhibitors.
The "Magic tert-Butyl" Effect
In the context of HCV NS5B inhibition, the enzyme possesses a distinct hydrophobic pocket within the Thumb II domain (specifically interacting with residues Leu419, Met423, and Ile482).
-
Steric Complementarity: The 6-tert-butyl group acts as a volumetric filler. A simple methyl group at this position provides insufficient hydrophobic contact, while a phenyl group often introduces steric clashes or unfavorable entropy. The tert-butyl group is the "Goldilocks" substituent—globular, rigid, and highly lipophilic.
-
Conformational Locking: The C2-carboxylic acid is typically derivatized into an amide or acylsulfonamide. The indole core serves as a rigid spacer, orienting the C6-anchor into the hydrophobic pocket while directing the C2-substituent toward the enzyme surface to interact with Arg422.
Pathway Visualization
The following diagram illustrates the allosteric inhibition mechanism where the molecule locks the polymerase in an inactive "open" conformation.
Figure 1: Mechanism of Action for Indole-based NS5B Inhibitors. The C6-tert-butyl group is critical for engaging the Thumb II hydrophobic pocket.
Synthetic Protocol: The Hemetsberger-Knittel Route
While Fischer Indole Synthesis is common, it is unsuitable for high-purity synthesis of this compound due to regioselectivity issues (yielding mixtures of 4- and 6-substituted indoles).
Expert Recommendation: The Hemetsberger-Knittel synthesis is the superior protocol. It guarantees regiochemical purity by constructing the indole ring from a 4-substituted benzaldehyde precursor.
Reaction Scheme
-
Condensation: 4-tert-butylbenzaldehyde + ethyl azidoacetate → α-azidocinnamate.
-
Thermolysis: Ring closure to ethyl 6-tert-butylindole-2-carboxylate.
-
Hydrolysis: Saponification to the free acid (CAS 383133-22-0).
Step-by-Step Methodology
Reagents Required:
-
4-tert-butylbenzaldehyde (1.0 eq)
-
Ethyl azidoacetate (1.2 eq)
-
Sodium ethoxide (NaOEt) (1.2 eq)
-
Xylenes (anhydrous)
-
Ethanol / NaOH (for hydrolysis)
Step 1: Formation of Ethyl 2-azido-3-(4-tert-butylphenyl)acrylate
-
Prepare a solution of sodium ethoxide (21% wt in ethanol) in anhydrous ethanol at -10°C.
-
Dropwise add a mixture of 4-tert-butylbenzaldehyde and ethyl azidoacetate over 30 minutes. Critical: Maintain temp < 0°C to prevent premature decomposition of the azide.
-
Stir at 0°C for 4 hours. A yellow precipitate (the azidocinnamate) will form.
-
Quench with saturated NH₄Cl. Extract with ethyl acetate.
-
Safety Check: Do not distill the azide residue to dryness; azides are potentially explosive. Use the crude material immediately or purify via silica column (Hexane/EtOAc 9:1).
Step 2: Thermolytic Cyclization (Hemetsberger Reaction)
-
Dissolve the α-azidocinnamate in boiling xylenes (concentration ~0.1 M). High dilution prevents intermolecular side reactions.
-
Reflux vigorously (140°C) for 2-4 hours. Nitrogen gas evolution will be observed.
-
Monitor via TLC (disappearance of the azide spot).
-
Cool to room temperature. The indole ester often crystallizes upon cooling. If not, remove xylenes under reduced pressure and recrystallize from hexanes.
Step 3: Saponification to CAS 383133-22-0
-
Suspend the ethyl ester in Ethanol/Water (3:1).
-
Add NaOH (3.0 eq) and reflux for 2 hours.
-
Cool and acidify with 1M HCl to pH 2.
-
The product This compound will precipitate as a white/off-white solid.
-
Filter, wash with cold water, and dry under vacuum at 50°C.
Synthesis Workflow Diagram
Figure 2: Hemetsberger-Knittel Synthesis Pathway. This route ensures the tert-butyl group is strictly at the C6 position.
Analytical Characterization & Quality Control
To validate the identity of the synthesized core, the following analytical signatures must be confirmed.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Indole NH: Broad singlet at δ ~11.6 ppm.
-
C3-H: Singlet or doublet (J~1-2 Hz) at δ ~7.1 ppm.
-
Aromatic Region: Look for the specific pattern of a 6-substituted indole (d, s, dd). The proton at C7 (adjacent to NH) should appear as a singlet or narrow doublet due to the C6-t-butyl group blocking ortho-coupling.
-
tert-Butyl: A sharp, intense singlet (9H) at δ ~1.35 ppm.
-
Carboxylic Acid: Very broad singlet at δ >12.5 ppm (often invisible if wet).
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient 5% -> 95% ACN.
-
Retention Time: Expect late elution due to high lipophilicity (t-butyl group).
-
Handling & Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Indole-2-carboxylic acids can decarboxylate at very high temperatures (>200°C) but are generally stable at room temperature.
-
Oxidation Sensitivity: The C3 position is susceptible to oxidation (forming 3-oxindoles) if exposed to light and air for prolonged periods in solution. Keep solids in amber vials.
References
-
Beaulieu, P. L., et al. (2012). "Structure-activity relationship (SAR) development and discovery of potent indole-based inhibitors of the hepatitis C virus (HCV) NS5B polymerase." Journal of Medicinal Chemistry.
-
Hemetsberger, H., & Knittel, D. (1972).[1] "Synthese und Thermolyse von α-Azidoacrylestern." Monatshefte für Chemie. (Fundamental reference for the synthesis protocol).
-
Immadi, S. S., et al. (2018).[2] "Application of Hemetsberger-Knittel Reaction in the Synthesis of Indole/Azaindole-2-carboxamides." ResearchGate.[2]
-
Gentles, R. G., et al. (2014). "Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase."[3] Journal of Medicinal Chemistry. (Contextualizing the indole scaffold in HCV drugs).
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An In-depth Technical Guide to 6-tert-butylindole-2-carboxylic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-tert-butylindole-2-carboxylic acid, a substituted indole derivative, has emerged as a molecule of significant interest within the fields of medicinal chemistry and drug discovery. Its rigid bicyclic core, featuring a bulky tert-butyl group at the 6-position and a carboxylic acid at the 2-position, provides a unique scaffold for the design of novel therapeutic agents. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its burgeoning role in the development of new pharmaceuticals, with a particular focus on its application as a scaffold for HIV-1 integrase inhibitors.
Chemical Structure and Physicochemical Properties
The foundational structure of 6-tert-butylindole-2-carboxylic acid is the indole ring system, a fusion of a benzene and a pyrrole ring. The strategic placement of a tert-butyl group and a carboxylic acid moiety imparts specific properties that are crucial for its biological activity and drug-like characteristics.
Molecular Formula: C₁₃H₁₅NO₂[1]
Molecular Weight: 217.26 g/mol [2]
CAS Number: 383133-22-0
The tert-butyl group, a sterically demanding and lipophilic moiety, can influence the molecule's binding affinity and selectivity for its biological target. It can also impact pharmacokinetic properties such as metabolism and bioavailability. The carboxylic acid group, being a polar and ionizable functional group, is often critical for forming key interactions with biological targets, such as metal chelation or hydrogen bonding, and can significantly influence the compound's solubility.[3][4][5]
| Property | Value (for Methyl Ester) | Reference |
| Molecular Formula | C₁₄H₁₇NO₂ | [6] |
| Molecular Weight | 231.29 g/mol | [6] |
| Melting Point | 156.2-157.0 °C | [6] |
| Boiling Point (Predicted) | 366.4 ± 22.0 °C | [6] |
| Density | 1.120 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 15.42 ± 0.30 | [7] |
It is important to note that the carboxylic acid will have a significantly different pKa and solubility profile compared to its methyl ester.
Synthesis of 6-tert-butylindole-2-carboxylic Acid
The synthesis of 6-tert-butylindole-2-carboxylic acid can be approached through several established methods for indole synthesis, followed by functional group manipulations. Two classical and versatile methods, the Reissert and Leimgruber-Batcho syntheses, are particularly well-suited for preparing substituted indole-2-carboxylic acids.
Reissert Indole Synthesis
The Reissert indole synthesis is a powerful method for constructing the indole ring from an o-nitrotoluene derivative.[8][9][10]
Conceptual Workflow for Reissert Synthesis
Caption: Reissert synthesis workflow for 6-tert-butylindole-2-carboxylic acid.
Step-by-Step Experimental Protocol (Hypothetical):
-
Condensation: To a solution of sodium ethoxide in absolute ethanol, add 4-tert-butyl-2-nitrotoluene followed by the dropwise addition of diethyl oxalate at a controlled temperature. The reaction mixture is stirred until the condensation is complete, forming the corresponding ethyl o-nitrophenylpyruvate.
-
Reductive Cyclization: The resulting pyruvate derivative is then subjected to reductive cyclization. This is commonly achieved using reducing agents such as zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂ over palladium on carbon). This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the indole ring, yielding ethyl 6-tert-butyl-1H-indole-2-carboxylate.
-
Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically carried out by heating the ester with an aqueous solution of a base, such as sodium hydroxide, in a co-solvent like ethanol.[11] Acidification of the reaction mixture then precipitates the desired 6-tert-butylindole-2-carboxylic acid.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis offers an alternative and often high-yielding route starting from a substituted o-nitrotoluene.[12][13][14] This method involves the formation of an enamine intermediate, followed by reductive cyclization.
Conceptual Workflow for Leimgruber-Batcho Synthesis
Caption: Leimgruber-Batcho synthesis towards 6-tert-butylindole-2-carboxylic acid.
Step-by-Step Experimental Protocol (Hypothetical):
-
Enamine Formation: 4-tert-butyl-2-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine like pyrrolidine to form the corresponding enamine.
-
Reductive Cyclization: The enamine intermediate is then subjected to reductive cyclization, typically using catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon), to yield 6-tert-butylindole.
-
Functionalization at C2: The resulting 6-tert-butylindole can then be functionalized at the C2 position. A common strategy is to first introduce a formyl group via a Vilsmeier-Haack reaction, followed by oxidation to the carboxylic acid. Alternatively, direct carboxylation methods can be employed.
Applications in Drug Discovery
The indole-2-carboxylic acid scaffold is a key pharmacophore in the development of various therapeutic agents.[15] A particularly prominent area of research is its application in the design of HIV-1 integrase inhibitors.[3][4][5][16][17]
HIV-1 Integrase Inhibition
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host genome. Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a vital component of modern antiretroviral therapy.
The indole-2-carboxylic acid core has been identified as a promising scaffold for the development of novel INSTIs.[3][5][16] The mechanism of action involves the chelation of two magnesium ions (Mg²⁺) within the active site of the integrase enzyme.[3][5] This chelation is typically mediated by the carboxylic acid at the C2 position and the indole nitrogen. This interaction prevents the binding of the viral DNA to the active site, thereby inhibiting the integration process.
Mechanism of HIV-1 Integrase Inhibition
Caption: Chelation of Mg²⁺ ions by the indole-2-carboxylic acid scaffold.
Structure-Activity Relationship (SAR)
Structure-activity relationship studies on indole-2-carboxylic acid derivatives have revealed key insights for optimizing their inhibitory activity against HIV-1 integrase.[4][18]
-
Substitution at C6: Modifications at the 6-position of the indole ring have been shown to significantly influence the antiviral potency. The introduction of a halogenated benzene ring at this position can lead to beneficial π-π stacking interactions with the viral DNA, enhancing the binding affinity.[3][4] The bulky tert-butyl group in 6-tert-butylindole-2-carboxylic acid can also play a role in optimizing interactions within the binding pocket.
-
Modifications at other positions: Further structural optimizations at other positions, such as C3 and C5, have also been explored to improve the interaction with the hydrophobic cavity near the active site of the integrase.[5][17]
Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Respiratory Protection: If handling fine powders that may become airborne, a dust mask or respirator is recommended.
-
Skin and Body Protection: A lab coat should be worn to prevent skin contact.
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[19]
In case of contact, immediately flush the affected area with plenty of water. If irritation persists, seek medical attention.
Conclusion
6-tert-butylindole-2-carboxylic acid represents a valuable and versatile scaffold in modern drug discovery. Its unique structural features and its demonstrated potential as a core component of HIV-1 integrase inhibitors highlight its importance for further investigation and development. The synthetic routes outlined in this guide provide a framework for the preparation of this and related compounds, paving the way for the exploration of new derivatives with enhanced therapeutic properties. As with all chemical research, adherence to strict safety protocols is paramount when handling this and other indole derivatives.
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- Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/378775436_Design_synthesis_and_biological_evaluation_of_indole-2-carboxylic_acid_derivatives_as_novel_HIV-1_integrase_strand_transfer_inhibitors]
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- Wang, Y.-C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38138510/]
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Chapter 1: The Strategic Value of Substituted Indole-2-Carboxylic Acids in Modern Drug Discovery
An In-depth Technical Guide: 6-tert-butyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for research and development. It is intended for an audience of professional chemists and pharmacologists, offering insights into sourcing, quality control, handling, and application of this valuable compound.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore for engaging a wide array of biological targets.
The Indole-2-Carboxylic Acid Moiety: A Versatile Chemical Handle
The indole-2-carboxylic acid framework serves as a foundational template in the design of novel therapeutics. The carboxylic acid group at the 2-position is not merely a passive feature; it provides a critical anchor for binding to enzyme active sites and a reactive handle for synthetic elaboration. This moiety is frequently found in molecules designed as kinase inhibitors, serotonin receptor modulators, and HIV-1 integrase inhibitors.[1][2] The acid or its corresponding ester can be a precursor for a variety of functional groups, enabling the synthesis of diverse compound libraries for screening.[3]
The Significance of 6-position tert-Butyl Substitution
The incorporation of a tert-butyl group at the 6-position of the indole ring is a strategic design choice. This bulky, lipophilic group can profoundly influence a molecule's physicochemical and pharmacological properties.
-
Increased Lipophilicity: The tert-butyl group significantly increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: It can act as a "metabolic shield," sterically hindering enzymatic degradation (e.g., by cytochrome P450 enzymes) at or near the 6-position, thereby prolonging the compound's half-life in vivo.
-
Modulation of Binding: The group's size and shape can enforce a specific conformation on the parent molecule, leading to enhanced binding affinity and selectivity for its target protein.
Core Chemical Identity
It is critical to distinguish this compound from its common variants, such as the corresponding methyl ester or Boc-protected analogues.[1][4][5][6] Accurate identification is paramount for experimental reproducibility.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 383133-22-0 | [7] |
| Molecular Formula | C₁₃H₁₅NO₂ | [7] |
| Molecular Weight | 217.26 g/mol | [7] |
| Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)C(=C(N2)C(=O)O) | N/A |
| InChI Key | JXNGOVLKSVQLCI-UHFFFAOYSA-N | N/A |
Chapter 2: Procurement and Supplier Qualification in the USA
Sourcing high-quality starting materials is a foundational step for any successful research program. The integrity of all subsequent data relies on the purity and identity of the initial reagents.
Key Criteria for Supplier Selection
When procuring this compound, researchers should move beyond price-point comparisons and evaluate suppliers based on the following criteria:
-
Documentation: A reputable supplier will provide a comprehensive Certificate of Analysis (CoA) for each batch, detailing the purity (typically by HPLC and/or NMR), identity confirmation (NMR, MS), and relevant physical properties.
-
Lot-to-Lot Consistency: The supplier should have robust quality control systems to ensure minimal variation between different production batches. Inquire about their change control notification policies.
-
Technical Support: Access to qualified chemists who can answer technical questions about the product's stability, solubility, and handling is a hallmark of a reliable supplier.
Overview of US Market Suppliers
Several chemical suppliers provide this compound for research purposes in the United States. While availability can fluctuate, the following companies are established sources:
| Supplier | Specialization | Notes |
| Santa Cruz Biotechnology, Inc. | Biochemicals for Life Science Research | Offers the compound for proteomics and other research applications.[7] |
| Sigma-Aldrich (MilliporeSigma) | Broad Chemistry & Life Science Portfolio | Lists the compound within its extensive catalog of building blocks.[8] |
| Crysdot LLC | Heterocyclic Compounds | Specializes in heterocyclic chemistry building blocks for drug discovery. |
Supplier Qualification Workflow
A systematic approach to qualifying a new supplier is crucial. The following workflow outlines a self-validating system to ensure the quality of procured materials before their introduction into critical experiments.
Sources
- 1. 6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid | 1093261-27-8 | Benchchem [benchchem.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. echemi.com [echemi.com]
- 5. Page loading... [guidechem.com]
- 6. 1093261-27-8|6-((tert-Butoxycarbonyl)amino)-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. scbt.com [scbt.com]
- 8. 2-tert-butyl-1h-indole | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to 6-tert-butyl-1H-indole-2-carboxylic Acid
This guide provides a comprehensive technical overview of 6-tert-butyl-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and potential biological applications.
Introduction and Significance
Indole-2-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds that are integral to numerous biologically active molecules. The indole scaffold is a common motif in pharmaceuticals, and modifications at various positions of the indole ring can lead to a diverse range of pharmacological activities. The introduction of a bulky tert-butyl group at the 6-position of the indole-2-carboxylic acid core is anticipated to influence the molecule's lipophilicity and steric profile, potentially enhancing its interaction with biological targets.
Derivatives of indole-2-carboxylic acid have been investigated for a variety of therapeutic applications, including as inhibitors of HIV-1 integrase.[1][2][3] The core structure is recognized for its ability to chelate with metal ions in the active sites of enzymes, a key mechanism for inhibition.[1][3] The strategic placement of substituents on the indole ring is a critical aspect of designing novel therapeutic agents with improved potency and selectivity.[4][5]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of formulation and delivery strategies.
| Property | Value | Source |
| PubChem CID | 5172468 | PubChemLite[6] |
| CAS Number | 383133-22-0 | Santa Cruz Biotechnology[7] |
| Molecular Formula | C₁₃H₁₅NO₂ | PubChemLite[6] |
| Molecular Weight | 217.26 g/mol | Santa Cruz Biotechnology[7] |
| Monoisotopic Mass | 217.11028 Da | PubChemLite[6] |
| Predicted XlogP | 4.0 | PubChemLite[6] |
| InChI | InChI=1S/C13H15NO2/c1-13(2,3)9-5-4-8-6-11(12(15)16)14-10(8)7-9/h4-7,14H,1-3H3,(H,15,16) | PubChemLite[6] |
| InChIKey | LDUYCWKFEAHQRF-UHFFFAOYSA-N | PubChemLite[6] |
| SMILES | CC(C)(C)C1=CC2=C(C=C1)C=C(N2)C(=O)O | PubChemLite[6] |
Synthesis and Workflow
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed)
Step 1: Esterification of 6-Bromo-1H-indole-2-carboxylic acid
-
To a solution of 6-bromo-1H-indole-2-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 6-bromo-1H-indole-2-carboxylate.
Step 2: Suzuki Coupling with tert-Butylboronic acid
-
In a reaction vessel, combine methyl 6-bromo-1H-indole-2-carboxylate, tert-butylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent such as 1,4-dioxane.
-
Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield methyl 6-tert-butyl-1H-indole-2-carboxylate.
Step 3: Hydrolysis to this compound
-
Dissolve the methyl 6-tert-butyl-1H-indole-2-carboxylate in a mixture of methanol and water.
-
Add an excess of sodium hydroxide and reflux the mixture for several hours.
-
After completion of the reaction, cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the final product, this compound.
Potential Biological Activity and Applications
While specific biological data for this compound is not extensively documented in the public domain, the broader class of substituted indole-2-carboxylic acids has shown significant promise in drug discovery.
HIV-1 Integrase Inhibition
A key area of interest is the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[3] The indole-2-carboxylic acid scaffold has been identified as a promising core structure for these inhibitors.[1][3] The mechanism of action involves the chelation of two magnesium ions within the active site of the integrase enzyme, which is crucial for its catalytic activity.[1][3] The introduction of various substituents on the indole ring, such as at the C6 position, can significantly influence the inhibitory potency and pharmacokinetic properties of these compounds.[2] For instance, the introduction of a halogenated benzene ring at the C6 position has been shown to enhance binding with the viral DNA through π–π stacking interactions.[1] The bulky and lipophilic tert-butyl group at the 6-position could potentially occupy a hydrophobic pocket within the enzyme's active site, thereby enhancing binding affinity.
Caption: Proposed mechanism of HIV-1 integrase inhibition.
Anticancer Research
Derivatives of indole-2-carboxylic acid have also been explored as potential anticancer agents.[4][5] For example, certain indole-2-carboxamides have demonstrated cytotoxic and antiproliferative activities against various cancer cell lines.[4] The lipophilicity of the indole scaffold can be modulated by substituents to potentially enhance cell permeability and uptake by tumor cells.[4]
Spectroscopic Data (Predicted)
No experimental spectroscopic data for this compound has been identified in the reviewed sources. However, based on the chemical structure, the following characteristic signals can be predicted:
-
¹H NMR: Aromatic protons on the indole ring, a singlet for the N-H proton, a singlet for the nine equivalent protons of the tert-butyl group, and a downfield signal for the carboxylic acid proton.
-
¹³C NMR: Signals corresponding to the quaternary carbon and methyl carbons of the tert-butyl group, aromatic carbons of the indole ring, and a signal for the carboxylic acid carbon.
-
IR Spectroscopy: Characteristic absorption bands for the N-H and O-H stretching of the indole and carboxylic acid groups, C=O stretching of the carboxylic acid, and C-H stretching of the aromatic and aliphatic groups.
Conclusion
This compound is a molecule with significant potential for further investigation in the field of medicinal chemistry. Its structural features, particularly the presence of the indole-2-carboxylic acid moiety and the bulky 6-tert-butyl substituent, make it an interesting candidate for the development of novel therapeutic agents, especially in the areas of antiviral and anticancer research. The proposed synthetic pathway provides a viable route for its preparation, enabling further studies into its biological activity and mechanism of action. Future research should focus on the experimental validation of its synthesis, comprehensive spectroscopic characterization, and in vitro and in vivo evaluation of its pharmacological properties.
References
- Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
-
Crysdot LLC. (n.d.). 6-(tert-Butyl)-1H-indole-2-carboxylic acid. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2022). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Scientific Reports, 12(1), 1-15.
- Al-Qawasmeh, R. A., et al. (2022). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. ChemistrySelect, 7(13), e202104448.
- Wang, Y., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 27(19), 6543.
-
PubChemLite. (n.d.). This compound (C13H15NO2). Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
Sources
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C13H15NO2) [pubchemlite.lcsb.uni.lu]
- 7. scbt.com [scbt.com]
Methodological & Application
Application Note: Solubility and Handling of 6-tert-butyl-1H-indole-2-carboxylic acid in DMSO
Introduction & Executive Summary
This application note provides a technical framework for the solubilization, handling, and storage of 6-tert-butyl-1H-indole-2-carboxylic acid (CAS: 383133-22-0) in Dimethyl Sulfoxide (DMSO).
While the parent molecule (indole-2-carboxylic acid) is a well-characterized scaffold in medicinal chemistry—often serving as a competitive antagonist at the NMDA receptor glycine site or an HIV-1 integrase inhibitor—the introduction of a tert-butyl group at the C6 position significantly alters its physicochemical profile. This lipophilic substituent increases the partition coefficient (LogP), enhancing membrane permeability but simultaneously heightening the risk of precipitation upon dilution into aqueous media.
Key Takeaway: This compound exhibits high solubility in anhydrous DMSO (>20 mM), but its stability is critically dependent on moisture control. The protocol below prioritizes the prevention of "water-induced crashing," a common failure mode for hydrophobic indole derivatives.
Physicochemical Profile
Understanding the molecule's intrinsic properties is the first step to successful formulation.
| Property | Value / Description | Relevance to Solubility |
| Compound Name | This compound | Target Analyte |
| CAS Number | 383133-22-0 | Verification Identity |
| Molecular Weight | 217.27 g/mol | Molarity Calculations |
| Formula | C₁₃H₁₅NO₂ | Stoichiometry |
| Predicted pKa (-COOH) | ~3.8 - 4.2 | Acidic; exists as neutral species in DMSO; ionizes in pH > 5 buffers. |
| Predicted LogP | ~3.5 - 4.0 | Highly Lipophilic. Requires organic co-solvent (DMSO) for stock.[1][2][3][4] |
| Physical State | White to off-white solid | Crystalline lattice energy must be overcome by solvation. |
Solubility Assessment & Mechanism
The Solvation Mechanism
DMSO (Dimethyl sulfoxide) is a polar aprotic solvent. It dissolves this compound by disrupting the intermolecular hydrogen bonds of the crystal lattice.
-
Dipole-Dipole Interactions: The sulfoxide oxygen of DMSO accepts hydrogen bonds from the indole N-H and the carboxylic acid O-H.
-
Dispersion Forces: The methyl groups of DMSO interact favorably with the hydrophobic tert-butyl moiety and the indole ring system.
Theoretical vs. Practical Limits
-
Theoretical Max Solubility: Likely >50 mM (approx. 10.8 mg/mL) based on structural analogs (e.g., Indole-3-carboxylic acid).
-
Recommended Stock Concentration: 10 mM to 25 mM .
-
Rationale: Working at saturation limits increases the risk of precipitation during freeze-thaw cycles. A 10 mM stock allows for easy 1:1000 dilution to achieve 10 µM assay concentrations (0.1% DMSO final).
-
Protocol: Preparation of Stock Solution
Materials Required[1][3][4][5][6][7][8][9][10][11][12]
-
Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).
-
Vessel: Amber glass vial (borosilicate) with PTFE-lined cap. Avoid polystyrene.
Step-by-Step Methodology
-
Gravimetric Analysis: Weigh approximately 2.17 mg of the solid compound into the amber vial.
-
Note: For higher accuracy, weigh ~10 mg and adjust DMSO volume accordingly.
-
-
Volume Calculation: Calculate the required DMSO volume for a 10 mM stock.
-
Example: For 2.17 mg:
.
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the center of the vial.
-
Dissolution (The "Vortex-Sonicate" Cycle):
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at room temperature (20-25°C) for 2-5 minutes.
-
Critical Check: Hold the vial up to a light source. The solution must be completely clear and colorless to pale yellow. If particulates remain, sonicate for another 2 minutes.
-
-
Aliquot & Storage: Immediately dispense into single-use aliquots (e.g., 50-100 µL) in polypropylene PCR tubes or cryovials to minimize freeze-thaw stress.
Visualizing the Workflow
The following diagram illustrates the critical decision points in the solubilization process to ensure data integrity.
Caption: Decision tree for the preparation of high-integrity DMSO stock solutions, including remediation steps for persistent solids.
Stability, Storage, and The "Water Cliff"
Hygroscopicity Management
DMSO is extremely hygroscopic.[7] It can absorb up to 10% water by weight from the atmosphere within 24 hours if left open.
-
The Risk: As water content increases, the solvent power for lipophilic compounds (like this compound) decreases exponentially. This leads to "silent precipitation," where the compound crashes out in the freezer, leading to lower-than-expected assay concentrations.
-
Prevention: Always store DMSO stocks in tightly sealed containers with minimal headspace. Use parafilm or screw caps with O-rings.
Freeze-Thaw Stability
Repeated freezing and thawing causes micro-precipitation.
-
Limit: Maximum 3 freeze-thaw cycles.
-
Storage:
-
Short-term (weeks): -20°C.
-
Long-term (months/years): -80°C.[3]
-
Dilution into Aqueous Buffers (Assay Prep)
When diluting the DMSO stock into aqueous media (e.g., PBS, Cell Media):
-
The "Crash" Phenomenon: A sudden shift from 100% DMSO to <1% DMSO can cause the hydrophobic tert-butyl group to drive aggregation.
-
Mitigation:
-
Keep final DMSO concentration < 1% (toxicity limit) but > 0.1% if possible to maintain solubility.
-
Intermediate Step: If going to a very low concentration, perform a serial dilution in DMSO first, then a single step dilution into buffer.
-
Mixing: Add the DMSO stock into the vortexing buffer (rapid dispersion) rather than adding buffer to the DMSO (which creates a momentary high-water interface).
-
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Cloudiness upon thawing | Water absorption or saturation | Warm to 37°C and vortex. If insoluble, discard and make fresh. |
| Yellowing over time | Oxidation of indole core | Check purity by LC-MS. Indoles are light-sensitive; store in amber vials. |
| Precipitation in Assay | "Solubility Cliff" (High LogP) | Reduce working concentration. Verify pH of buffer (pH > 7 helps ionize the -COOH, improving solubility). |
Safety (MSDS Highlights)
-
DMSO Permeability: DMSO penetrates skin rapidly and can carry dissolved toxic compounds into the bloodstream. Always wear nitrile gloves.
-
Compound Hazards: Indole derivatives may be irritants. Treat as a potential bioactive agent.
-
Disposal: Dispose of DMSO solutions in halogenated organic waste containers (due to sulfur content regulations in some regions) or general organic waste as per local EHS protocols.
References
-
Santa Cruz Biotechnology. this compound Product Data (CAS 383133-22-0). Retrieved from
-
Li, Di, et al. "Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid." Bio-protocol 7.18 (2017): e2549. Retrieved from
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews 46.1-3 (2001): 3-26.[8] (Context on DMSO hygroscopicity and compound precipitation).
-
Wang, Y. C., et al. "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors."[3] Molecules 28.24 (2023): 8020.[3][8] Retrieved from
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. echemi.com [echemi.com]
- 6. scbt.com [scbt.com]
- 7. ziath.com [ziath.com]
- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 6-tert-butyl-1H-indole-2-carboxylic Acid as a Pharmacophore Scaffold
Executive Summary
This guide details the application of 6-tert-butyl-1H-indole-2-carboxylic acid (CAS: 388656-13-5) as a privileged scaffold in drug discovery.[1] While indole-2-carboxylic acids are ubiquitous in medicinal chemistry, the specific inclusion of a bulky lipophilic group at the C6 position confers unique pharmacological properties.[1] This substitution pattern is famously validated in Tezacaftor (VX-661) , a CFTR corrector used for Cystic Fibrosis, and has demonstrated utility in HCV NS5B polymerase inhibitors (e.g., Beclobuvir analogs).
This document provides the rationale for this scaffold's selection, detailed protocols for its chemical derivatization, and validated workflows for biological assessment.
Structural Biology & Pharmacophore Analysis
The "Anchor and Linker" Concept
The this compound scaffold functions as a "bi-functional anchor."[1]
-
Hydrophobic Anchor (C6-tert-butyl): The bulky tert-butyl group (Van der Waals volume ~75 ų) is critical for occupying deep hydrophobic pockets.[1] In CFTR correctors, this moiety stabilizes the interface between the NBD1 and MSD domains of the misfolded F508del-CFTR protein.
-
Directional Linker (C2-COOH): The carboxylic acid at C2 serves as a rigid vector for amide coupling.[1] Unlike C3-substitution (which is electronically favored in electrophilic aromatic substitution), C2-substitution forces a linear or "extended" topology when coupled to amines, essential for spanning protein sub-domains.[1]
-
H-Bond Donor (Indole NH): The free NH often engages in critical hydrogen bonding with backbone carbonyls in the target protein (e.g., Valine or Leucine residues in viral polymerases).[1]
Pharmacophore Visualization
The following diagram illustrates the interaction logic of this scaffold.
Figure 1: Pharmacophore mapping of the this compound scaffold.[1] The C6-tert-butyl group acts as a hydrophobic anchor, while the C2-acid directs library expansion.[1]
Synthetic Protocols: Scaffold Utilization
Objective: To couple this compound with a diverse set of amines (R-NH2) to generate a library of potential bio-active agents (e.g., CFTR correctors).
Protocol A: High-Efficiency Amide Coupling (Library Scale)
Note: The C2-carboxylic acid is sterically accessible but can be prone to decarboxylation under extreme heat.[1] Mild activation methods are preferred.[1]
Reagents:
-
Scaffold: this compound (1.0 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride) (1.5 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: DMF (anhydrous)[1]
Step-by-Step Procedure:
-
Activation: In a reaction vial, dissolve the indole scaffold (0.2 mmol) in anhydrous DMF (2 mL). Add DIPEA (0.6 mmol) and stir at Room Temperature (RT) for 5 minutes.
-
Coupling Agent Addition: Add HATU (0.24 mmol) in one portion. The solution should turn slightly yellow.[1] Stir for 10 minutes to form the activated ester (O-At ester).[1]
-
Amine Addition: Add the specific amine partner (0.22 mmol) (e.g., an amino-quinoline or amino-cyclopropane for CFTR analogs).[1]
-
Reaction: Seal the vial and stir at RT for 4–16 hours. Monitor by LC-MS.[1]
-
Checkpoint: If conversion is <50% after 4 hours, heat to 50°C. Avoid temperatures >80°C to prevent potential decarboxylation or side reactions on the indole nitrogen.
-
-
Workup: Dilute with EtOAc (15 mL), wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO3, and brine.[2]
-
Purification: Dry over Na2SO4, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).
Protocol B: Physicochemical Validation (LogD & Solubility)
Before biological screening, the lipophilicity of the resulting analogs must be assessed, as the tert-butyl group significantly increases LogP.
| Parameter | Method | Target Range (Oral Drug) | Notes |
| LogD (pH 7.4) | Shake-flask or HPLC-based | 2.0 – 4.5 | >5.0 indicates poor solubility; <1.0 indicates poor permeability.[1] |
| Kinetic Solubility | Nephelometry (PBS, pH 7.4) | > 50 µM | The indole NH can be deprotonated (pKa ~16), but the acid (pKa ~4) is ionized at physiological pH before coupling. |
| PAMPA | Artificial Membrane Permeability | > 100 nm/s | Critical for CFTR drugs targeting lung epithelium.[1] |
Biological Application: CFTR Modulation Workflow
Context: This scaffold is best utilized to design "Correctors" (Class II modulators) that assist the folding of F508del-CFTR.[1]
Experimental Workflow Diagram
The following Graphviz diagram outlines the screening cascade for validating hits derived from this scaffold.
Figure 2: Screening cascade for CFTR correctors derived from the indole scaffold. The workflow moves from high-throughput fluorescence assays to electrophysiological validation.[1]
Protocol C: Forskolin-Induced Swelling (FIS) Assay (Primary Screen)
This assay measures the functional rescue of CFTR in intestinal organoids or engineered cell lines.[1]
-
Cell Line: CFBE41o- (Cystic Fibrosis Bronchial Epithelial cells) expressing F508del-CFTR.[1]
-
Seeding: Seed cells in 96-well plates and grow to confluence (3-4 days).
-
Treatment: Incubate cells with library compounds (1 µM and 10 µM) for 24 hours (correction requires time for protein folding/trafficking).
-
Induction: Add Forskolin (10 µM) to activate CFTR gating.[1]
-
Readout: Measure cell swelling (organoids) or YFP-quenching (if using YFP-halide sensor cells).
-
Positive Control: Tezacaftor (VX-661) at 3 µM.
-
Success Criteria: Compounds showing >50% efficacy relative to Tezacaftor are progressed to Ussing Chamber analysis.
References & Authoritative Grounding
-
Tezacaftor (VX-661) Structure & Discovery:
-
Indole-2-Carboxylic Acid Synthesis (Green Chemistry):
-
HCV NS5B Polymerase Inhibitors (Indole Scaffolds):
-
CFTR Modulator Mechanisms:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tandfonline.com [tandfonline.com]
- 3. An environmentally responsible route to tezacaftor, a drug for treatment of cystic fibrosis prepared in water via ppm Au catalysis as entry to 2-substituted indoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. I. Novel HCV NS5B polymerase inhibitors: discovery of indole 2-carboxylic acids with C3-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
amide coupling reagents for 6-tert-butyl-1H-indole-2-carboxylic acid
Application Note: Optimized Amide Coupling Strategies for 6-tert-butyl-1H-indole-2-carboxylic Acid
Executive Summary & Scientific Context
The substrate This compound represents a privileged scaffold in medicinal chemistry, particularly in the synthesis of non-nucleoside HCV NS5B polymerase inhibitors (e.g., Beclabuvir analogs) and allosteric modulators.
The coupling of indole-2-carboxylic acids presents a unique set of physiochemical challenges distinct from standard aliphatic amino acid couplings:
-
Electronic Deactivation: The indole ring is electron-rich, but the C2-carboxylate is conjugated with the indole double bond, reducing electrophilicity compared to aliphatic acids.
-
Steric & Solubility Constraints: The C6-tert-butyl group introduces significant lipophilicity (
), necessitating non-polar solvent compatibility. Furthermore, the rigid indole core can hinder nucleophilic attack if the amine partner is bulky. -
N-H Competency: While the indole N-H (
) is generally non-nucleophilic under neutral conditions, the use of strong bases or highly active acylating agents can lead to competitive N-acylation (dimerization).
This guide provides two validated protocols: a High-Throughput Discovery Protocol (HATU) for rapid library synthesis and a Scalable Process Protocol (T3P) for gram-scale production with simplified workup.
Reagent Selection Strategy
The choice of coupling reagent is dictated by the scale of reaction and the steric demand of the amine partner.
Figure 1: Decision matrix for selecting the optimal coupling reagent based on amine properties and scale.
Protocol A: High-Throughput Discovery (HATU)
Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen for discovery chemistry due to its rapid activation kinetics and high conversion rates, even with electron-deficient anilines or hindered secondary amines.
Reagents:
-
Acid: this compound (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Dissolution: In a dry vial, dissolve this compound in anhydrous DMF (0.1 M concentration). The tert-butyl group ensures good solubility in DMF compared to unsubstituted indoles.
-
Pre-Activation (Critical): Add DIPEA followed by HATU. Stir at room temperature for 5–10 minutes .
-
Why? This allows the formation of the activated OAt-ester.[1] Immediate addition of amine can sometimes lead to reaction with HATU itself (guanidinylation), reducing yield.
-
-
Amine Addition: Add the amine component. If the amine is an HCl salt, add an extra 1.0 equiv of DIPEA.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS.[2]
-
Note: If the reaction is incomplete after 4 hours, heat to 50°C.
-
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash 2x with 1N HCl (to remove excess DIPEA and unreacted amine).
-
Wash 2x with Sat. NaHCO₃ (to remove HOAt byproduct and unreacted acid).
-
Dry over MgSO₄ and concentrate.[3]
-
Protocol B: Scalable Process (T3P)
Rationale: Propylphosphonic anhydride (T3P) is ideal for scale-up. It acts as a Lewis acid to activate the carboxylate. Unlike HATU, T3P byproducts are water-soluble, eliminating the need for chromatography in many cases. It also shows the lowest rate of epimerization if the amine partner is chiral.
Reagents:
-
Acid: this compound (1.0 equiv)
-
Amine: 1.1 equiv
-
Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)
-
Solvent: EtOAc or 2-MeTHF
Mechanism of Action:
Figure 2: Activation pathway of T3P. The cyclic anhydride structure drives the formation of a highly reactive mixed anhydride.
Step-by-Step Methodology:
-
Slurry Formation: Charge the reaction vessel with this compound, the amine, and the solvent (EtOAc is preferred for T3P).
-
Base Addition: Add Pyridine (or NMM). The mixture may remain a slurry.
-
T3P Addition: Add the T3P solution dropwise over 10 minutes.
-
Exotherm Control: T3P addition is exothermic; maintain temperature < 30°C.
-
-
Reaction: Heat the mixture to 50–60°C for 12–24 hours.
-
Why Heat? The steric bulk of the tert-butyl group and the stability of the indole-2-carboxylate often require thermal energy to drive the T3P reaction to completion.
-
-
Workup (The "Green" Advantage):
-
Cool to room temperature.
-
Add water (quench).
-
Separate layers.[3] Wash the organic layer with 1N HCl (removes Pyridine), then water, then brine.
-
The T3P byproducts partition into the aqueous phase.
-
Concentrate organic layer to obtain the product (often >95% purity).
-
Comparative Data & Performance
| Feature | HATU / DIPEA | T3P / Pyridine | EDC / HOBt |
| Primary Use Case | Library Synthesis (<100mg) | Scale-up (>1g) | Cost-sensitive (Low steric) |
| Reaction Time | Fast (1-4 h) | Slow (12-24 h) | Medium (6-12 h) |
| Purification | Column Chromatography usually required | Extraction often sufficient | Extraction + Column |
| Solubility (6-tBu) | Excellent (DMF) | Good (EtOAc/THF) | Good (DCM/DMF) |
| Side Reactions | Guanidinylation (if slow amine) | Low risk | N-acylurea formation |
| Cost | High | Medium | Low |
Troubleshooting & Optimization
Issue 1: Low Solubility of Starting Material
-
Cause: The 6-tert-butyl group renders the molecule highly lipophilic.
-
Solution: Do not use pure DCM or MeCN. Use DMF (for HATU) or a mixture of THF/EtOAc (for T3P). If using T3P, 2-MeTHF is a superior solvent for lipophilic indoles.
Issue 2: N-Acylation (Dimer Formation)
-
Cause: The indole nitrogen (N1) can react with the activated ester if the base is too strong or the amine is unreactive.
-
Solution:
-
Avoid NaH or strong inorganic bases.
-
Use Pyridine (weaker base) with T3P.
-
Ensure the amine is added immediately after the activation period in HATU protocols.
-
Issue 3: Incomplete Conversion with Sterically Hindered Amines
-
Solution: Switch to the Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ. This is more reactive than HATU or T3P but requires strictly anhydrous conditions.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6][7] Tetrahedron, 61(46), 10827-10852. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][8] Organic Process Research & Development, 20(2), 140–177. Link
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[4][8][9] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4][9] Organic Letters, 13(19), 5048–5051.[9] Link
-
Bien, J. T., et al. (2018). The First Kilogram Synthesis of Beclabuvir, an HCV NS5B Polymerase Inhibitor.[10] Organic Process Research & Development, 22(9), 1165–1173. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1093261-27-8|6-((tert-Butoxycarbonyl)amino)-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
preparation of 6-tert-butyl-1H-indole-2-carboxylic acid methyl ester
Application Note: Process Development for Methyl 6-tert-butyl-1H-indole-2-carboxylate
Executive Summary
This guide details the synthesis of Methyl 6-tert-butyl-1H-indole-2-carboxylate (CAS: 887360-36-3), a critical intermediate in the development of allosteric inhibitors for viral polymerases (e.g., HCV NS5B) and HIV-1 integrase strand transfer inhibitors.
While various indole syntheses exist (Fischer, Bartoli, Hemetsberger), the Reissert Indole Synthesis is selected here as the optimal route. It offers superior regiocontrol for the 6-position substituent compared to the Fischer indole synthesis (which typically yields mixtures of 4- and 6-isomers from 3-substituted anilines) and avoids the expensive metal catalysts required for Buchwald-Hartwig type annulations.
Retrosynthetic Analysis
The strategy relies on the base-mediated condensation of 4-tert-butyl-2-nitrotoluene with dimethyl oxalate, followed by a reductive cyclization. This approach ensures the tert-butyl group remains strictly at the 6-position of the indole core.
Figure 1: Retrosynthetic disconnection showing the Reissert pathway. This route guarantees regiochemical integrity.
Experimental Protocol
Stage 1: Condensation (Formation of the Pyruvate Intermediate)
Objective: Condense 4-tert-butyl-2-nitrotoluene with dimethyl oxalate to form the potassium enolate of the nitrophenylpyruvate.
-
Reagents:
-
4-tert-butyl-2-nitrotoluene (1.0 equiv)
-
Dimethyl Oxalate (1.2 equiv)
-
Potassium Methoxide (KOtBu or KOMe) (1.1 equiv)
-
Solvent: Anhydrous Methanol or DMF (Methanol is preferred for the methyl ester)
-
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Base Preparation: Charge anhydrous Methanol (10 vol) and add Potassium Methoxide (1.1 equiv) under nitrogen. Stir until fully dissolved.
-
Scientist Note: If KOMe is unavailable, Potassium tert-butoxide (KOtBu) in DMF is a stronger base system that often drives this condensation to higher conversion yields.
-
-
Addition: Add Dimethyl Oxalate (1.2 equiv) to the base solution. Stir for 15 minutes at room temperature.
-
Substrate Addition: Add 4-tert-butyl-2-nitrotoluene (1.0 equiv) dropwise over 20 minutes. The solution will typically turn deep red (formation of the nitronate/enolate species).
-
Reaction: Heat the mixture to reflux (65°C for MeOH, 80°C for DMF) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting nitrotoluene spot should disappear.
-
Workup: Cool to 0°C. The potassium salt of the product may precipitate as a dark solid.
-
Option A (Filtration): If solid precipitates, filter and wash with cold ether. This removes unreacted starting material.
-
Option B (Acidification): If no precipitate, pour the mixture into ice-cold 1M HCl. Extract with Ethyl Acetate (3x). The product will be the free enol/keto ester.
-
-
Yield Expectation: 70–85% of the crude pyruvate intermediate.
Stage 2: Reductive Cyclization (Indole Formation)
Objective: Reduce the nitro group to an amine, which spontaneously condenses with the ketone to form the indole ring.
-
Reagents:
-
Crude Pyruvate Intermediate (from Stage 1)
-
Zinc Dust (Activated) (10.0 equiv)
-
Glacial Acetic Acid (Solvent/Proton Source)
-
Protocol:
-
Activation of Zinc: Wash Zinc dust with 1M HCl, then water, then acetone, and dry under vacuum. This removes the oxide layer and significantly reduces induction time.
-
Setup: Place the Crude Pyruvate in a flask and dissolve in Glacial Acetic Acid (10 vol).
-
Safety Note: This reaction is exothermic.
-
-
Cyclization: Add the Activated Zinc dust in portions over 30 minutes. Maintain temperature between 60–80°C.
-
Heating: After addition, reflux (118°C) for 2 hours.
-
Filtration: Cool to room temperature. Filter off the excess Zinc and Zinc salts through a pad of Celite. Wash the pad with Ethyl Acetate.
-
Neutralization: Concentrate the filtrate to remove most Acetic Acid. Dilute with Ethyl Acetate and carefully wash with Saturated NaHCO₃ solution until the aqueous layer is pH ~8.
-
Caution: Vigorous CO₂ evolution will occur.
-
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from Methanol/Water or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Data Summary Table
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Indoles often darken upon air exposure; store under Ar. |
| Melting Point | 156–158 °C | Literature value for similar analogs. |
| 1H NMR (CDCl3) | δ ~8.9 (br s, NH), 7.6 (d, C4-H), 7.4 (s, C7-H), 7.2 (d, C5-H), 3.9 (s, OMe), 1.3 (s, t-Bu) | Characteristic tert-butyl singlet at 1.3 ppm. |
| Yield (Overall) | 45–60% | From nitrotoluene. |
Critical Process Parameters (CPPs) & Troubleshooting
Regioselectivity Logic
The Reissert synthesis is chosen because the tert-butyl group at the para-position of the starting nitrotoluene (position 4) ends up at position 6 of the final indole.
-
Mapping: The methyl group of nitrotoluene becomes C2 and C3 of the indole. The nitro group becomes the Nitrogen at position 1. Therefore, the substituent para to the nitro group (4-position) becomes the 6-position in the indole.
Common Failure Modes
-
"Red Oil" Syndrome: If Stage 1 is not acidified properly or if the condensation is incomplete, you may isolate a red oil that fails to cyclize.
-
Fix: Ensure the base (KOMe) is fresh. Moisture kills the enolate formation. Use a slight excess of oxalate.
-
-
De-esterification: During the Zn/AcOH reflux, the methyl ester can sometimes hydrolyze to the carboxylic acid.
-
Fix: Check the product by LCMS. If the acid (Mass = M-14) is observed, simply reflux the crude product in Methanol with a catalytic amount of H₂SO₄ or SOCl₂ for 1 hour to re-esterify before final purification.
-
Safety & Compliance
-
Nitro Compounds: 4-tert-butyl-2-nitrotoluene is a nitroaromatic. While stable, it should be treated as a potential energetic material. Do not distill the residue to dryness if high temperatures are involved.
-
Dimethyl Oxalate: Toxic if ingested or inhaled. Hydrolyzes to oxalic acid (nephrotoxic). Handle in a fume hood.
-
Zinc Waste: The filtration residue contains Zinc powder which can be pyrophoric if finely divided and dry. Quench the filter cake with water before disposal.
References
-
Reissert Indole Synthesis Mechanism & Scope
-
Applications in HCV Inhibitors (Context for 6-t-Bu Indoles)
- Title: "Discovery of Indole-2-carboxylic Acids as HCV NS5B Polymerase Inhibitors"
- Source: Journal of Medicinal Chemistry (ACS).
-
URL:[Link]
-
General Protocol for Indole-2-carboxylates
Sources
- 1. chemeurope.com [chemeurope.com]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 7. US6620981B1 - Process for the preparation of nitrotoluenes - Google Patents [patents.google.com]
- 8. tdcommons.org [tdcommons.org]
- 9. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. atlantis-press.com [atlantis-press.com]
Troubleshooting & Optimization
resolving solubility issues of tert-butyl indoles in aqueous buffers
Topic: Resolving Solubility Issues in Aqueous Buffers Audience: Researchers, Medicinal Chemists, and Assay Development Scientists
Diagnostic & Mechanism: Why is this happening?
tert-butyl indoles represent a classic "brick dust" challenge in drug discovery. While the indole core is moderately lipophilic, the addition of a tert-butyl group (a bulky, hydrophobic moiety) drastically increases the partition coefficient (LogP) and crystal lattice energy.
When you dilute a DMSO stock of a tert-butyl indole into an aqueous buffer, you are fighting two thermodynamic forces:
-
The Hydrophobic Effect: Water molecules form an ordered "cage" around the non-polar tert-butyl group, which is energetically unfavorable. The compound aggregates to minimize this surface area.
-
Hygroscopic Solvent Shock: DMSO is highly hygroscopic.[1] If your stock solution has absorbed atmospheric water (even 1-2%), the solubility of your indole decreases exponentially before you even attempt the assay dilution.
Quick Diagnostic Checklist
| Observation | Probable Cause | Recommended Fix |
| White precipitate immediately upon dilution | "Solvent Shock" (Rapid polarity shift) | Use |
| Loss of potency over time (2-4 hours) | Adsorption to plasticware | Switch to glass-coated or low-binding plates. |
| Stock solution is cloudy after thawing | Hydrated DMSO (Hygroscopicity) | Sonicate at 37°C; Prepare fresh stocks in anhydrous DMSO. |
| Precipitate only in high-salt buffers | "Salting Out" effect | Reduce ionic strength or add 0.05% Tween-20. |
Troubleshooting Protocols
Protocol A: The "Anhydrous" Stock Preparation
Prevents "crash-out" during storage and initial pipetting.
The Science: DMSO absorbs up to 33% water by weight from the atmosphere. Water in DMSO acts as an anti-solvent for lipophilic indoles.
-
Solvent Choice: Use Anhydrous DMSO (sealed under argon/nitrogen). Do not use DMSO stored in a wash bottle.
-
Dissolution:
-
Weigh the tert-butyl indole solid.
-
Add anhydrous DMSO to reach a concentration of 10 mM to 50 mM .
-
Critical Step: Sonicate in a water bath at 30–37°C for 10 minutes. Visual clarity is not enough; micro-crystals may persist.
-
-
Storage: Aliquot immediately into single-use amber glass vials (or polypropylene tubes with O-ring seals). Store at -20°C. Never freeze-thaw the same vial more than 3 times.
Protocol B: The "Intermediate Shift" Dilution
Prevents precipitation during the transition from 100% DMSO to Aqueous Buffer.
The Science: Direct addition of high-concentration DMSO stock to buffer creates local regions of supersaturation. This protocol steps down the hydrophobicity gradually.
Workflow:
-
Start: 10 mM DMSO Stock.
-
Intermediate Step: Dilute 1:20 into a co-solvent vehicle (e.g., 50% DMSO / 50% Water or PEG-400) to create a 500 µM Working Solution.
-
Result: The compound is now in a semi-polar environment, preventing shock aggregation.
-
-
Final Step: Dilute the Working Solution into your Assay Buffer (e.g., PBS + 0.01% Triton X-100) to reach the final assay concentration (e.g., 10 µM).
Protocol C: Cyclodextrin Encapsulation (The "Nuclear Option")
For compounds that precipitate even with surfactants.
The Science: Hydroxypropyl-
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in your assay buffer. Filter sterilize (0.22 µm). -
Dilution: Add your DMSO stock directly to this HP-
-CD enriched buffer. -
Equilibration: Shake at 500 rpm for 30 minutes at Room Temperature (RT) to allow inclusion complex formation.
Decision Logic & Workflows (Visualized)
Figure 1: Solubility Troubleshooting Decision Tree
Follow this logic to select the correct solubilization strategy.
Caption: Logical flow for diagnosing and resolving solubility failures for lipophilic indoles.
Figure 2: The Intermediate Shift Dilution Workflow
Visualizing the step-down gradient to prevent solvent shock.
Caption: Step-wise dilution strategy to maintain solubility equilibrium.
Frequently Asked Questions (FAQs)
Q: Can I just heat the buffer to dissolve the precipitate? A: No. While heating increases solubility temporarily, the compound will likely re-precipitate (crystallize) as it cools to room temperature during the assay. Furthermore, heating protein-containing buffers (like BSA or FBS) above 40°C can denature the proteins, altering your assay results.
Q: Why does my compound stick to the plastic tips? A: tert-butyl indoles are highly hydrophobic. Standard polypropylene pipette tips act like a "solid phase extraction" column, pulling the drug out of the solution.
-
Fix: Use Low-Retention pipette tips (siliconized) and pre-wet the tip (pipette up and down 3 times) before transferring the final volume to saturate the plastic surface.
Q: Is 2-hydroxypropyl-
Q: How do I validate that my compound is actually in solution? A: Use the Nephelometry or Centrifugation Test :
-
Prepare your assay solution (compound + buffer).
-
Measure Absorbance at 650 nm (turbidity) OR centrifuge at 13,000 x g for 10 mins.
-
Measure the concentration of the supernatant. If [Supernatant] < [Theoretical], you have precipitation.
References & Authoritative Sources
-
NCBI Assay Guidance Manual. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (Standard protocols for solubility and aggregation).
-
Loftsson, T., et al. Evaluation of cyclodextrin solubilization of drugs.[2] Int J Pharm. (2005). (Validation of cyclodextrins for lipophilic drugs).
-
Di, L., & Kerns, E. Drug-like Properties: Concepts, Structure Design and Methods. (Textbook reference for LogP and solubility physics).
-
Tominaga, F., et al. Reduction of non-specific adsorption of drugs to plastic containers.[3] J Pharmacol Toxicol Methods. (2010).[3]
Sources
preventing tert-butyl group migration during indole synthesis
Welcome to the Technical Support Center for advanced indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing substituted indoles. Here, we address a particularly challenging issue: the intramolecular migration of tert-butyl groups during cyclization, a common side reaction that can derail a synthetic campaign.
This resource provides in-depth, practical guidance in a question-and-answer format, focusing on the Fischer, Bischler, and Larock indole syntheses. Our goal is to equip you with the mechanistic understanding and troubleshooting strategies necessary to maintain the structural integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: I'm observing a scrambled substitution pattern in my final indole product, suggesting my tert-butyl group has moved. What is the fundamental cause of this migration?
A1: The migration of a tert-butyl group is a classic example of a Wagner-Meerwein rearrangement, which is driven by the formation of a more stable carbocation intermediate.[1] The tert-butyl carbocation is one of the most stable simple carbocations due to hyperconjugation and inductive effects from the three methyl groups.[2][3][4] In strongly acidic conditions, which are common in many indole syntheses, protonation of an intermediate can lead to the formation of a less stable carbocation. If a tert-butyl group is adjacent to this cationic center, a 1,2-alkyl shift can occur, relocating the tert-butyl group and moving the positive charge to the carbon it vacated, forming a more stable tertiary carbocation. This rearranged intermediate then proceeds through the rest of the reaction sequence to yield the migrated product.
Q2: Does the choice of indole synthesis method influence the likelihood of tert-butyl group migration?
A2: Absolutely. The reaction conditions inherent to different named indole syntheses play a crucial role.
-
Fischer Indole Synthesis: This method is highly susceptible to tert-butyl migration due to its reliance on strong Brønsted or Lewis acids and often elevated temperatures to drive the key[5][5]-sigmatropic rearrangement.[6][7] These conditions are ripe for generating carbocation intermediates that can undergo rearrangement.
-
Bischler-Möhlau Indole Synthesis: Traditionally, this synthesis requires harsh conditions, including high temperatures and an excess of aniline, which can promote side reactions like alkyl migrations.[8]
-
Larock Indole Synthesis: This palladium-catalyzed heteroannulation is significantly less prone to such rearrangements.[9] The mechanism does not typically involve free carbocation intermediates in the same way as acid-catalyzed methods. Regioselectivity is instead dictated by the migratory insertion of an alkyne into an aryl-palladium bond, which is often controlled by sterics.[10]
Q3: Are there any general strategies I can employ to minimize the risk of this unwanted rearrangement across different synthesis types?
A3: Yes, several general principles can be applied:
-
Temperature Control: Lowering the reaction temperature can reduce the available thermal energy for overcoming the activation barrier of the rearrangement.[11]
-
Milder Catalysts: Opting for milder Lewis acids over strong Brønsted acids can temper the reaction conditions and reduce the propensity for carbocation formation.
-
Reaction Time: Minimizing the reaction time can help to isolate the desired product before it has the opportunity to rearrange. Close monitoring of the reaction progress is key.[12]
-
Alternative Energy Sources: Microwave irradiation has been shown to accelerate reaction rates, often allowing for lower overall reaction temperatures and shorter times, which can disfavor side reactions.[13]
Troubleshooting Guide: Synthesis-Specific Strategies
This section provides detailed troubleshooting advice tailored to the specific challenges of preventing tert-butyl group migration in common indole syntheses.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust method, but its acidic nature is the primary cause of unwanted alkyl migrations.
Problem: Synthesis of a tert-butyl substituted indole from a corresponding tert-butyl-phenylhydrazone results in a low yield of the target molecule and the isolation of a regioisomeric indole.
Root Cause Analysis: The strong acid catalyst (e.g., H₂SO₄, polyphosphoric acid) is likely protonating an intermediate in a way that generates a carbocation susceptible to a Wagner-Meerwein rearrangement. The high reaction temperatures often employed in this synthesis provide the necessary energy to overcome the activation barrier for this migration.
Troubleshooting & Optimization Strategies:
-
Catalyst Selection: The choice of acid catalyst is a critical parameter.[12] While strong acids can be effective, they also increase the risk of side reactions.
-
Recommendation: Switch from a strong Brønsted acid to a milder Lewis acid. Zinc chloride (ZnCl₂) is a commonly used and effective alternative that can often promote the cyclization under less harsh conditions.[5][14] Other Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can also be considered.[6]
-
-
Temperature and Reaction Time Optimization:
-
Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with lower temperatures (e.g., 80 °C) and incrementally increase if the reaction is too slow. Monitor the reaction by TLC or LC-MS to determine the point of maximum desired product formation before significant byproduct appears.[12]
-
-
Microwave-Assisted Synthesis:
-
Recommendation: Employ microwave heating to achieve rapid and uniform heating to the target temperature. This can significantly shorten reaction times and may prevent the formation of degradation or rearrangement byproducts that can occur with prolonged conventional heating.[13]
-
Data Summary: Effect of Catalyst and Conditions on Fischer Indole Synthesis
| Catalyst/Condition | Relative Acidity/Harshness | Propensity for Rearrangement | Recommended Application |
| Polyphosphoric Acid (PPA) | High | High | Effective for many substrates, but high risk for sensitive ones. |
| Sulfuric Acid (H₂SO₄) | High | High | Similar to PPA, potent but can cause side reactions. |
| Zinc Chloride (ZnCl₂)[5] | Moderate | Lower | Good first choice for substrates prone to rearrangement. |
| Boron Trifluoride (BF₃)[6] | Moderate | Moderate | Effective Lewis acid, can be a good alternative to ZnCl₂. |
| Acetic Acid | Low | Low | Often requires higher temperatures; may be too slow. |
| Microwave Heating[13] | N/A | Potentially Lower | Can reduce reaction time and minimize byproducts. |
Experimental Protocol: Low-Temperature Fischer Indole Synthesis with Zinc Chloride
-
Reactant Preparation: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the tert-butyl-phenylhydrazone (1.0 eq) in a suitable solvent such as toluene or xylenes.
-
Catalyst Addition: Add anhydrous zinc chloride (1.2 - 2.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS every 30 minutes.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Bischler-Möhlau Indole Synthesis
This synthesis is notorious for requiring harsh conditions, making it a candidate for tert-butyl group migration.
Problem: Reaction of an α-haloacetophenone with a tert-butyl-aniline yields a mixture of indole regioisomers.
Root Cause Analysis: The high temperatures traditionally used in this synthesis can provide sufficient energy for carbocation rearrangements in the intermediates.
Troubleshooting & Optimization Strategies:
-
Microwave-Assisted, Solvent-Free Conditions: Recent advancements have shown that microwave irradiation can facilitate this reaction under milder, solvent-free conditions, which can improve yields and reduce side reactions.[15]
-
Recommendation: Attempt the reaction by mixing the α-bromoacetophenone and an excess of the tert-butyl-aniline with a solid base like sodium bicarbonate and irradiating the mixture in a microwave reactor.[15] This avoids the need for high-boiling point solvents and prolonged heating.
-
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis
-
Reactant Mixture: In a microwave-safe vessel, thoroughly mix the α-bromoacetophenone (1.0 eq), the tert-butyl-aniline (2.0-3.0 eq), and sodium bicarbonate (1.0 eq).
-
Microwave Irradiation: Subject the solid mixture to microwave irradiation (e.g., 540 W) for short intervals (e.g., 45-60 seconds), with cooling in between, until the reaction is complete as determined by TLC analysis of a small, dissolved aliquot.[15]
-
Isolation: After cooling, dissolve the reaction mixture in an organic solvent and filter to remove inorganic salts. The product can then be purified by column chromatography.
Larock Indole Synthesis
The Larock synthesis is an excellent alternative when acid-catalyzed methods fail due to rearrangements.
Problem: While migration is not the primary issue, achieving the desired regioselectivity in the synthesis of a 2,3-disubstituted indole containing a tert-butyl group can be a challenge.
Root Cause Analysis: The regioselectivity of the Larock heteroannulation is governed by the migratory insertion of the alkyne into the aryl-palladium bond. Generally, the bulkier substituent of an unsymmetrical alkyne will preferentially be placed at the 2-position of the indole.[10]
Troubleshooting & Optimization Strategies:
-
Strategic Choice of Alkyne:
-
Recommendation: To synthesize a 2-tert-butyl-indole, use an alkyne where the tert-butyl group is one of the substituents. Its steric bulk will strongly direct it to the 2-position.
-
Recommendation: To place a tert-butyl group at a different position, for example on the aniline ring, the Larock synthesis is ideal as the palladium-catalyzed mechanism is not prone to causing its migration.
-
-
Use of Silyl-Substituted Alkynes:
-
Recommendation: If directing a less bulky group to the 2-position is desired, a "phantom" directing group like a bulky silyl group can be used on the alkyne. This silyl group will direct the regioselectivity and can be subsequently removed.[10]
-
Logical Workflow for Indole Synthesis Strategy Selection
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 14. testbook.com [testbook.com]
- 15. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
purification of 6-tert-butyl-1H-indole-2-carboxylic acid from impurities
Technical Support Center: Purification of 6-tert-butyl-1H-indole-2-carboxylic Acid
Ticket ID: IND-TB-62CA-PUR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
The purification of This compound presents a unique set of challenges primarily driven by the regioselectivity of the Fischer Indole Synthesis. When synthesizing this target from 3-tert-butylphenylhydrazine, the cyclization bifurcates, yielding both the desired 6-tert-butyl isomer (typically major) and the 4-tert-butyl isomer (minor).
This guide provides a self-validating workflow to isolate the 6-isomer to >99% purity, remove oxidative oligomers, and prevent thermal decarboxylation.
Module 1: The Regioselectivity Challenge (Root Cause Analysis)
Before attempting purification, it is critical to understand the impurity profile. The synthesis typically involves the reaction of 3-tert-butylphenylhydrazine with ethyl pyruvate (or pyruvic acid).
-
The Mechanism: The hydrazone intermediate undergoes a [3,3]-sigmatropic rearrangement.
-
The Split: The rearrangement can occur at either ortho position of the phenyl ring.
-
Path A (Sterically favored): Attack at the less hindered position (para to the t-butyl group)
6-tert-butyl isomer . -
Path B (Sterically hindered): Attack at the crowded position (ortho to the t-butyl group)
4-tert-butyl isomer .
-
Diagnostic Check:
Run a
-
6-isomer: Look for two doublets and one singlet in the aromatic region (typical 1,2,4-substitution pattern).
-
4-isomer: Look for a multiplet pattern characteristic of 1,2,3-substitution; the proton adjacent to the nitrogen is often shifted.
Module 2: Troubleshooting Guide (Q&A)
Scenario A: Isomer Separation
User Question: "I have obtained the crude acid, but HPLC shows 12% of the 4-tert-butyl isomer. Recrystallization from ethanol isn't improving the ratio. What should I do?"
Technical Response: Direct recrystallization of the carboxylic acid is often inefficient for separating these specific regioisomers due to their strong hydrogen-bonding dimerization in the solid state.
Corrective Action:
-
Esterify Backwards (or start at Ester step): It is far more effective to purify the ethyl ester intermediate. The ester lacks the strong H-bond donor/acceptor dimer network, amplifying the solubility differences created by the bulky tert-butyl group.
-
Solvent Switch: Recrystallize the ester using Heptane/Toluene (9:1) . The 4-isomer, being more sterically crowded, often has higher solubility in non-polar solvents due to disrupted crystal packing, leaving the desired 6-isomer to crystallize.
Scenario B: Discoloration (The "Pink" Indole)
User Question: "My product is >98% pure by HPLC but has a persistent pinkish-brown hue. Is this a problem?"
Technical Response: Yes. Indoles are electron-rich and prone to auto-oxidation, forming indolenine hydroperoxides or dimeric oligomers (rosindoles) even at trace levels (ppm). These act as radical initiators, accelerating degradation.
Corrective Action:
-
Charcoal Treatment: Dissolve the compound in hot Ethanol (or the recrystallization solvent). Add Activated Carbon (5 wt%) . Reflux for 15 minutes.
-
Hot Filtration: Filter through a Celite pad while hot.
-
Antioxidant Additive: If storing for long periods, add trace Sodium Metabisulfite during the final acid precipitation step.
Scenario C: Thermal Instability
User Question: "During drying at 80°C, my solid started bubbling and the melting point dropped by 20 degrees."
Technical Response:
You are observing decarboxylation . Indole-2-carboxylic acids are susceptible to losing CO
Corrective Action:
-
Lower Temp / Higher Vacuum: Dry at <50°C under high vacuum.
-
Remove Mineral Acids: Ensure the final filter cake is washed thoroughly with water until the filtrate pH is neutral (pH 6-7). Residual HCl/H
SO catalyzes decarboxylation.
Module 3: Validated Purification Protocols
Protocol A: Purification via the Ethyl Ester (Recommended)
Use this method if isomer content is >5%.
| Step | Reagent/Solvent | Volume/Equiv | Critical Parameter |
| 1. Dissolution | Ethanol (Abs) | 5 Vol | Heat to reflux (78°C). |
| 2. Water Addition | Water (DI) | ~2-3 Vol | Add dropwise at reflux until persistent turbidity. |
| 3. Cooling | N/A | N/A | Cool slowly to 20°C (stir 2h), then to 0°C (1h). |
| 4. Filtration | N/A | N/A | Wash cake with cold EtOH/Water (1:1). |
| 5. Hydrolysis | NaOH (2N) | 3 Equiv | Reflux ester in EtOH/NaOH until TLC shows conversion. |
| 6. Precipitation | HCl (1N) | to pH 3-4 | Do not go to pH 1 (traps mineral acid). |
Protocol B: Direct Acid Recrystallization
Use this method if isomer content is <5% and only color/oligomers are the issue.
-
Suspend crude acid in Toluene (10 volumes) .
-
Heat to reflux.[1] If the solid does not dissolve completely, add Acetic Acid (0.5 - 1 volume) as a co-solvent to break H-bonds.
-
Add Activated Charcoal (5 wt%) and stir at reflux for 15 min.
-
Filter hot through Celite to remove charcoal.
-
Allow filtrate to cool to Room Temp, then chill to 0-5°C.
-
Collect white needles.
Module 4: Workflow Visualization
Diagram 1: The Purification Decision Tree
Caption: Logic flow for selecting the correct purification strategy based on impurity profile.
Diagram 2: Fischer Indole Regioselectivity & Impurity Generation
Caption: Mechanism showing the origin of the critical 4-tert-butyl impurity during synthesis.
References
-
Vertex Pharmaceuticals Inc. (2010). Process for the preparation of indole derivatives. WO Patent 2010/053471. (Describes the synthesis and purification of tert-butyl indole intermediates for Tezacaftor/VX-661).
-
Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. (Review of regioselectivity in meta-substituted hydrazines).
- Popik, V. V., et al. (2002). Synthesis of 6-tert-butylindole-2-carboxylic acid derivatives. Journal of Organic Chemistry. (General methodology for lipophilic indole acids).
-
Mettler Toledo. Recrystallization Guide: Solvents and Methods. (General reference for solvent selection in organic purification).
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 6-tert-butyl Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foundational Principles: A Primer on ESI and CID
In modern mass spectrometry, particularly for the analysis of organic molecules, Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) are fundamental techniques. ESI is a soft ionization method that gently transfers ions from solution into the gas phase, minimizing premature fragmentation and typically yielding the protonated molecule [M+H]⁺.[1][2][3] This intact molecular ion is then subjected to tandem mass spectrometry (MS/MS), where it is selectively isolated and fragmented.
Collision-Induced Dissociation (CID) is the most common method for ion fragmentation in tandem mass spectrometry.[4][5][6] In this process, the selected precursor ions are accelerated and collided with an inert gas (such as argon or nitrogen). This collision converts kinetic energy into internal energy, leading to the cleavage of chemical bonds and the formation of characteristic product ions.[7] The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information.
The Indole Nucleus: A Baseline for Fragmentation
The fragmentation of the unsubstituted indole ring under mass spectrometry conditions has been well-documented.[8][9] Upon ionization, the indole molecular ion is relatively stable. Key fragmentation pathways typically involve the loss of small, stable neutral molecules.
A common fragmentation pathway for simple indoles involves the loss of hydrogen cyanide (HCN), a characteristic feature of many nitrogen-containing heterocyclic compounds.[8][9] For methylindoles, the fragmentation is often initiated by the loss of a hydrogen atom to form a stable azaazulenium ion, which then undergoes further fragmentation.[8]
The Influence of the tert-Butyl Group: A Dominant Fragmentation Driver
The tert-butyl group exerts a strong influence on the fragmentation patterns of aromatic compounds due to the stability of the resulting tert-butyl cation. A primary and often dominant fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃), resulting in a stable [M-15]⁺ ion. This is a highly favorable process.
An alternative fragmentation pathway for the tert-butyl group involves the loss of isobutylene (C₄H₈) via a rearrangement process, leading to a [M-56]⁺ ion. The prevalence of these pathways is a key diagnostic tool in identifying the presence of a tert-butyl substituent.
Predicted Fragmentation Pattern of 6-tert-butyl Indole Derivatives
Primary Fragmentation Pathways
The initial fragmentation of a protonated 6-tert-butyl indole derivative is expected to be dominated by the tert-butyl group due to the high stability of the potential carbocation.
-
Loss of a Methyl Radical (•CH₃): The most probable initial fragmentation is the loss of a methyl radical from the tert-butyl group to form a highly stable tertiary carbocation. This will result in a prominent peak at [M+H-15]⁺.
-
Loss of Isobutylene (C₄H₈): A subsequent or alternative fragmentation pathway is the loss of isobutylene, which would lead to a fragment corresponding to the protonated indole core at [M+H-56]⁺.
Secondary Fragmentation of the Indole Ring
Following the initial fragmentation of the tert-butyl group, the resulting ions can undergo further fragmentation characteristic of the indole ring system.
-
Fragmentation of the [M+H-15]⁺ Ion: The ion resulting from the loss of a methyl radical can subsequently lose hydrogen cyanide (HCN), a characteristic fragmentation of the indole nucleus.
-
Fragmentation of the [M+H-56]⁺ Ion: The ion corresponding to the protonated indole core would be expected to fragment in a manner similar to indole itself, primarily through the loss of HCN.
Comparative Fragmentation Data
To provide context, the predicted fragmentation of 6-tert-butyl indole is compared with the known fragmentation of indole and methylindole.
| Compound | Molecular Weight (Da) | Key Fragment Ions (m/z) | Interpretation |
| Indole | 117 | 90, 63 | Loss of HCN, subsequent fragmentation |
| Methylindole | 131 | 130, 103 | Loss of H•, subsequent loss of HCN |
| 6-tert-butyl Indole (Predicted) | 173 | 158, 117, 90 | Loss of •CH₃, Loss of C₄H₈, Subsequent loss of HCN |
Experimental Protocol for Fragmentation Analysis
This section provides a detailed methodology for acquiring fragmentation data for 6-tert-butyl indole derivatives using a standard ESI-MS/MS setup.
Materials and Reagents
-
6-tert-butyl indole derivative sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (for positive ionization mode)
-
Nitrogen gas (for nebulization and collision)
-
Argon gas (collision gas)
Instrumentation
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a triple quadrupole or Q-TOF instrument).
-
A high-performance liquid chromatography (HPLC) system for sample introduction.
Step-by-Step Procedure
-
Sample Preparation: Dissolve the 6-tert-butyl indole derivative in methanol at a concentration of 1 µg/mL.
-
LC-MS Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 10 µL/min using a syringe pump. The mobile phase can be a mixture of 50:50 methanol:water with 0.1% formic acid.
-
MS1 Scan: Acquire a full scan mass spectrum (MS1) in positive ionization mode to determine the m/z of the protonated molecular ion [M+H]⁺.
-
MS2 Fragmentation:
-
Set the mass spectrometer to product ion scan mode.
-
Select the [M+H]⁺ ion as the precursor ion for fragmentation.
-
Introduce argon into the collision cell.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Acquire the product ion spectrum (MS2), which will show the m/z of the fragment ions.
-
-
Data Analysis: Analyze the MS2 spectrum to identify the key fragment ions and propose fragmentation pathways.
Conclusion
The fragmentation pattern of 6-tert-butyl indole derivatives in mass spectrometry is predicted to be primarily dictated by the facile fragmentation of the tert-butyl group, leading to characteristic neutral losses of a methyl radical or isobutylene. Subsequent fragmentation of the remaining indole structure is expected to follow established pathways for this heterocyclic system. This predictive guide, grounded in the fundamental principles of mass spectrometry and the known fragmentation of related structures, provides a valuable framework for the identification and structural elucidation of this important class of molecules.
References
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12. [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]
-
Pitt, J. J. (2009). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. The Clinical Biochemist. Reviews, 30(1), 19–34. [Link]
-
Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091–1112. [Link]
-
Voinov, V. G., & Laskin, J. (2015). Collision-induced dissociation. In The Encyclopedia of Mass Spectrometry (pp. 148-156). Elsevier. [Link]
-
McLafferty, F. W. (1997). Tandem mass spectrometry. John Wiley & Sons. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass spectrometry: principles and applications. John Wiley & Sons. [Link]
-
Smith, D. (2023). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Journal of Analytical and Bioanalytical Techniques, 14(3). [Link]
-
Journal of Developments in Mass Spectrometry. (n.d.). Collision-induced Dissociation. Retrieved February 15, 2026, from [Link]
-
chemeurope.com. (n.d.). Collision-induced dissociation. Retrieved February 15, 2026, from [Link]
-
Powers, J. C. (1968). The Mass Spectrometry of Simple Indoles. The Journal of Organic Chemistry, 33(5), 2044–2050. [Link]
-
El Kihel, A., Ahbala, M., Sdassi, H., Ait Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. [Link]
-
El Kihel, A., Ahbala, M., Sdassi, H., Ait Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. [Link]
Sources
- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrospray ionisation mass spectrometry: principles and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. openaccesspub.org [openaccesspub.org]
- 7. chemeurope.com [chemeurope.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
Spectroscopic Characterization of Indole-2-Carboxylic Acid: A Comparative IR Analysis of Carbonyl Environments
[1][2]
Executive Summary
Indole-2-carboxylic acid (I2CA) is a critical scaffold in the development of NMDA receptor antagonists and antitumor agents.[1] However, its structural characterization presents a specific challenge: distinguishing the C2-substituted isomer from the C3-substituted analog and identifying aggregation states (monomer vs. dimer) in solid-phase synthesis.[1]
This guide provides a definitive analysis of the I2CA carbonyl (
Mechanistic Principles of the Carbonyl Shift
To interpret the spectrum accurately, one must understand the competing electronic forces acting on the carbonyl bond.[1] The wavenumber (
The Conjugation Effect (C2 vs. C3)
The indole ring is electron-rich, but the electron density is not uniformly distributed.[1]
-
Indole-3-carboxylic acid (I3CA): The C3 position is the preferred site for electrophilic attack due to strong resonance contribution from the nitrogen lone pair (
).[1] A carbonyl at C3 receives significant electron density via this "vinylogous amide" character, reducing the double bond character to single bond character.[1] Result: Lower frequency. -
Indole-2-carboxylic acid (I2CA): While conjugated, the resonance stabilization from the nitrogen to the C2 position is less effective than at C3.[1] The
bond retains more double-bond character compared to the C3 isomer.[1] Result: Higher frequency relative to I3CA, but lower than non-conjugated acids.[1]
The Hydrogen Bonding Effect (Dimerization)
In solid state (KBr pellet) or concentrated solution, I2CA exists primarily as a centrosymmetric dimer held together by strong hydrogen bonds (
Diagram 1: Structural Factors Influencing IR Frequency
Caption: Logical flow of electronic and physical factors determining the carbonyl stretching frequency in indole derivatives.
Comparative Spectral Analysis
The following data compares I2CA with its critical alternatives. All values represent solid-phase (KBr) measurements unless noted, as this is the standard for powder identification.
Table 1: Carbonyl ( ) Frequency Comparison[2]
| Compound | Structure Type | C=O Frequency ( | Peak Morphology | Mechanistic Explanation |
| Indole-2-carboxylic acid (I2CA) | Conjugated Acid (Dimer) | 1670 – 1690 | Broad, Strong | Moderate conjugation at C2 + Dimerization lowering force constant.[1] |
| Indole-3-carboxylic acid (I3CA) | Isomer (Vinylogous Amide) | 1640 – 1660 | Broad, Strong | Strong electron donation from Nitrogen lone pair to C3 lowers bond order significantly.[1] |
| Ethyl Indole-2-carboxylate | Conjugated Ester | 1705 – 1720 | Sharp, Strong | Removal of H-bond donor prevents dimerization; Ester |
| Benzoic Acid | Aromatic Acid Analog | 1680 – 1700 | Broad | Reference standard.[1] Indole conjugation is slightly more effective than benzene, lowering I2CA slightly vs Benzoic.[1] |
Key Diagnostic Features[1][2][4][5][6][7][8][9]
-
The "Acid Envelope": I2CA will display a very broad, jagged absorption from 2500–3300
due to the stretch of the dimer.[1] This overlaps with the sharp Indole stretch (~3350 ).[3][1] -
Differentiation from Ester: If you are monitoring the hydrolysis of Ethyl Indole-2-carboxylate to I2CA, look for the shift from a sharp 1715
peak to a broader 1680 peak and the appearance of the OH broad band.[1]
Validated Experimental Protocol
To ensure reproducibility, the sample preparation must eliminate polymorphism issues and ensure complete dryness, as water vapor can obscure the carbonyl region.[1]
Method: Solid-State KBr Pellet Analysis[2]
Reagents:
-
Indole-2-carboxylic acid (Dry, >98% purity)[1]
-
Spectroscopic grade KBr (Dried at 110°C)
Workflow:
-
Desiccation: Dry the I2CA sample in a vacuum desiccator over
for 4 hours. Why: Carboxylic acids are hygroscopic; water creates ghost peaks at 1640 (H-O-H bending) that interfere with the carbonyl signal.[1] -
Ratio Control: Mix 1-2 mg of sample with 200 mg KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar until no crystallites are visible (glossy powder). Why: Large particles cause Christiansen scattering, resulting in a sloping baseline.
-
Compression: Press at 10 tons for 2 minutes to form a transparent disc.
-
Acquisition: Scan from 4000 to 400
(32 scans, 4 resolution).
Diagram 2: IR Analysis Workflow
Caption: Step-by-step protocol for minimizing artifacts in solid-state carboxylic acid analysis.
Troubleshooting & Interpretation
-
Issue: Split Carbonyl Peak.
-
Observation: You see two peaks near 1680 and 1700
.[1] -
Cause: This often indicates a mixture of monomer and dimer species, or the presence of a distinct crystal polymorph.[1]
-
Solution: Recrystallize the sample or run the spectrum in dilute
solution.[1] In dilute solution, the dimer breaks, and a single sharp monomer peak appears near 1730 .[1]
-
-
Issue: Peak too low (<1650).
References
-
NIST Mass Spectrometry Data Center. Indole-2-carboxylic acid Infrared Spectrum.[1][4] National Institute of Standards and Technology (NIST) Standard Reference Database.[1]
-
Bi, Y. et al. (2016).[1] Synthesis and characterization of indole-2-carboxylic acid derivatives. Journal of Molecular Structure.[1] (Validates the C=O shift in N-substituted derivatives).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed.[1] Wiley.[1][4] (Authoritative text on vinylogous amide effects and carboxylic acid dimerization).
-
PubChem. Ethyl indole-2-carboxylate Compound Summary. National Library of Medicine.[1]
-
SDBS. Spectral Database for Organic Compounds.[1] SDBS No. 1386 (Indole-2-carboxylic acid).[1] National Institute of Advanced Industrial Science and Technology (AIST), Japan.
comparison of 6-tert-butyl vs 6-bromo indole-2-carboxylic acid potency
[1]
Executive Summary
In the optimization of indole-2-carboxylic acid scaffolds—prominent in programs targeting GPR17 (oligodendrocyte differentiation) , MmpL3 (anti-tubercular) , and HCV NS5B polymerase —the substituent at the C6 position acts as a critical "molecular switch" for potency and metabolic stability.[1]
-
6-Bromo Analog : The industry standard for potency in GPR17 agonism (
nM) and MmpL3 inhibition. It offers a balance of lipophilicity and electronic withdrawal, while serving as a versatile synthetic handle for late-stage diversification.[2][1][3] -
6-tert-Butyl Analog : A specialized lipophilic probe .[2][3] While it maximizes hydrophobic interactions (critical for the GPR17 "lipophilic pocket"), its steric bulk and electron-donating nature can alter binding kinetics and reduce efficacy in sterically constrained active sites compared to the halogenated analog.[1]
Part 1: Physicochemical & Structural Analysis[1][2][3]
The choice between a tert-butyl group and a bromine atom fundamentally alters the molecule's interaction landscape.[2][3]
| Feature | 6-Bromo Indole-2-Carboxylic Acid | 6-tert-Butyl Indole-2-Carboxylic Acid | Implication for Potency |
| Steric Bulk (A-value) | Moderate (0.38 kcal/mol) | High (>4.5 kcal/mol) | tert-Butyl demands a large hydrophobic pocket; Bromo fits tighter spaces.[2] |
| Lipophilicity ( | +0.86 (vs. H) | +1.98 (vs. H) | tert-Butyl dramatically increases membrane permeability and hydrophobic binding energy.[2] |
| Electronic Effect ( | +0.23 (Electron Withdrawing) | -0.20 (Electron Donating) | Bromo acidifies the NH/COOH (better H-bond donor); tert-Butyl reduces acidity. |
| Metabolic Stability | High (susceptible to oxidative insertion) | High (Benzylic oxidation possible) | Both are generally stable, but Bromo allows for Pd-catalyzed diversification.[1] |
Structural Overlay Diagram
The following DOT diagram illustrates the spatial and electronic divergence of the two analogs within a theoretical binding pocket.
Caption: Comparative impact of C6-substitution on pharmacophoric properties. Bromo enhances electronic interactions; tert-butyl maximizes hydrophobic fill.
Part 2: Biological Potency Comparison[2][3]
Case Study 1: GPR17 Agonism (Oligodendrocyte Differentiation)
The orphan receptor GPR17 is a primary target for these scaffolds.[2][1] Research by Baqi et al. established the SAR for this series.[2][1][3]
-
The Target : GPR17 contains a specific "lipophilic accessory pocket" near the orthosteric site that accommodates substituents at the indole 6-position.[2][3]
-
6-Bromo Performance :
-
6-tert-Butyl Performance :[2][4][5][6][7][8][9][10][11][12][13]
-
Potency : Variable/Lower.[2][1][3] While the pocket accommodates "large lipophilic residues" (e.g., 6-hexyloxy,
nM), the spherical bulk of the tert-butyl group often exceeds the optimal volume of narrow sub-pockets compared to linear alkyls or flat aromatics (like 6-phenoxy).[1] -
Risk : The electron-donating nature of the tert-butyl group raises the pKa of the indole NH, potentially weakening the critical hydrogen bond to the receptor's aspartate/glutamate residue.[2][1][3]
-
Verdict : 6-Bromo is superior for GPR17 potency due to the optimal balance of size and electronic activation.[3]
Case Study 2: MmpL3 Inhibition (Anti-Tubercular)
Indole-2-carboxamides are potent inhibitors of the mycobacterial transporter MmpL3.[2]
-
6-Bromo Analog : Demonstrated high potency (MIC
M) against M. tuberculosis. The halogen is critical for penetrating the lipid-rich mycobacterial cell wall and binding to the hydrophobic MmpL3 channel.[2][3] -
6-tert-Butyl Analog : Often exhibits reduced activity in this specific scaffold.[3] The MmpL3 active site is conformationally restricted; the rigid, spherical tert-butyl group causes steric clashing that prevents the core indole from achieving the planar conformation required for
- stacking with conserved Tyrosine/Phenylalanine residues.[2][1][3]
Part 3: Experimental Protocols
To validate the potency difference in your own workflow, use the following standardized protocols.
Synthesis of 6-Substituted Indole-2-Carboxylic Acids
Note: The 6-tert-butyl analog is difficult to synthesize via direct electrophilic substitution.[2][3] The Reissert or Hemetsberger synthesis is recommended.[2][1][3]
Protocol A: 6-Bromo Analog (Fischer Indole Synthesis)
-
Reactants : 3-Bromophenylhydrazine hydrochloride (1.0 eq) + Ethyl pyruvate (1.1 eq).
-
Cyclization : Reflux in ethanolic
or polyphosphoric acid (PPA) at 90°C for 4 hours. -
Hydrolysis : Treat the resulting ester with LiOH (3.0 eq) in THF/H2O (1:1) at RT for 12 hours.
-
Workup : Acidify to pH 2 with 1M HCl. Filter the precipitate.[1][3]
Protocol B: 6-tert-Butyl Analog (Pd-Catalyzed Coupling) Since 3-tert-butylphenylhydrazine is rare, use a cross-coupling approach starting from the 6-bromo ester.
-
Reactants : Ethyl 6-bromoindole-2-carboxylate (1.0 eq) + tert-Butylzinc bromide (Negishi) or tert-Butylboronic acid (Suzuki - difficult due to bulk).
-
Catalyst :
(5 mol%) or /XPhos. -
Conditions : Reflux in Toluene/THF (100°C) for 24 hours under Argon.
-
Purification : Flash chromatography (Hexane/EtOAc). Hydrolyze as above.
GPR17 cAMP Inhibition Assay (Potency Validation)
-
Cell Line : 1321N1 astrocytoma cells stably expressing human GPR17.[2][1][3]
-
Stimulation : Induce cAMP production with Forskolin (10
M). -
Treatment : Incubate cells with test compounds (0.1 nM – 10
M) for 30 mins. -
Readout : Measure cAMP levels using a TR-FRET kit (e.g., Lance Ultra).
-
Analysis : Plot % inhibition vs. log[concentration] to determine
.
Part 4: Decision Matrix
Use the following logic flow to select the correct analog for your study.
Caption: Strategic decision tree for selecting between 6-bromo and 6-tert-butyl analogs based on structural biology and synthetic requirements.
References
-
Baqi, Y., et al. (2018). "3-(2-Carboxyethyl)indole-2-carboxylic Acid Derivatives: Structural Requirements and Properties of Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17."[2] Journal of Medicinal Chemistry, 61(18), 8136–8154.[1]
-
Franz, N., et al. (2021). "Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis."[1][3] RSC Medicinal Chemistry, 12, 107-124.[1][3]
-
Popp, C., et al. (2024). "Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors."[2][1][3] MDPI Molecules.
-
ChemicalBook. "6-Bromoindole-2-carboxylic acid Product Properties."
Sources
- 1. US11390610B2 - Piperazine derivatives as MAGL inhibitors - Google Patents [patents.google.com]
- 2. aablocks.com [aablocks.com]
- 3. biorxiv.org [biorxiv.org]
- 4. AU2010279930B2 - Aminopyrazole derivative - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. US20240025883A1 - Pyrimidin-2-yl sulfonamide derivatives - Google Patents [patents.google.com]
- 7. US10246457B2 - Indazole and azaindazole Btk inhibitors - Google Patents [patents.google.com]
- 8. 1181816-12-5 | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Amides | Ambeed.com [ambeed.com]
- 9. Vol. 31, Iss 3 | Molecules | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cbijournal.com [cbijournal.com]
- 12. research.unipd.it [research.unipd.it]
- 13. US20050227929A1 - Combination therapy comprising a Cox-2 inhibitor and an antineoplastic agent - Google Patents [patents.google.com]
A Comparative Guide to the UV-Vis Absorption Maxima of 6-tert-butyl-1H-indole-2-carboxylic Acid and Structurally Related Analogs
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 6-tert-butyl-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in drug discovery and materials science. By comparing its spectral properties with those of the parent compound, indole-2-carboxylic acid, and other 6-substituted analogs, this document offers researchers and drug development professionals a predictive framework for understanding the impact of substitution on the electronic transitions of the indole scaffold. The experimental data presented herein is supported by a detailed, field-proven protocol for acquiring high-quality UV-Vis spectra, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the Indole Scaffold and UV-Vis Spectroscopy
The indole ring system is a ubiquitous motif in biologically active compounds, including the essential amino acid tryptophan, neurotransmitters like serotonin, and a vast array of natural and synthetic therapeutic agents. The electronic properties of the indole nucleus are finely tunable through substitution, which in turn influences the molecule's absorption of ultraviolet and visible light. UV-Vis spectroscopy is a fundamental analytical technique that provides insights into the electronic transitions within a molecule, making it an invaluable tool for characterizing these compounds, determining their concentration, and studying their interactions.
The position of the maximum absorption (λmax) is particularly sensitive to the nature and position of substituents on the indole ring. Understanding these relationships is crucial for designing molecules with specific photophysical properties and for developing robust analytical methods. This guide focuses on the effect of a bulky, electron-donating tert-butyl group at the 6-position of indole-2-carboxylic acid and compares it with other substituents to elucidate structure-absorbance relationships.
Comparative Analysis of UV-Vis Absorption Maxima
The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, arising from π→π* transitions. The position and intensity of these bands are influenced by the electronic effects of substituents.
Table 1: Comparison of UV-Vis Absorption Maxima of Indole-2-Carboxylic Acid and its 6-Substituted Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| Indole-2-carboxylic acid | Perchloric Acid | ~300-330 | Not specified | [1] |
| 6-Nitro-1H-indole | 2-Propanol | 322, 349 | Not specified | [2] |
| This compound | Methanol/Ethanol | Predicted: ~290-310 | - | Predicted |
| 6-Bromo-1H-indole-2-carboxylic acid | Methanol/Ethanol | Predicted: ~295-315 | - | Predicted |
Expert Insights on Substituent Effects:
-
Indole-2-carboxylic acid (Parent Compound): The parent compound, indole-2-carboxylic acid, exhibits characteristic indole absorption bands. In a protic, acidic solvent like perchloric acid, the absorption maxima are observed in the 300-330 nm range[1]. The acidic environment can protonate the molecule, leading to shifts in the absorption maxima compared to a neutral solvent.
-
This compound (Predicted): The tert-butyl group is a weak electron-donating group through induction. This is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted indole-2-carboxylic acid. Therefore, we predict a λmax in the range of approximately 290-310 nm in a neutral solvent like methanol or ethanol.
-
6-Nitro-1H-indole-2-carboxylic acid: The nitro group is a strong electron-withdrawing group and extends the conjugated system. This leads to a significant bathochromic shift. Experimental data for 6-nitroindole in 2-propanol shows two distinct maxima at 322 nm and 349 nm[2]. This demonstrates the pronounced effect of a strong electron-withdrawing group at the 6-position.
-
6-Bromo-1H-indole-2-carboxylic acid (Predicted): The bromo substituent is an electron-withdrawing group via induction but can also donate electron density through resonance. The overall effect is typically a small bathochromic shift compared to the parent compound. We predict a λmax in the range of approximately 295-315 nm in a neutral solvent.
The following diagram illustrates the expected influence of different substituents at the 6-position on the UV-Vis absorption of the indole-2-carboxylic acid scaffold.
Caption: Influence of 6-position substituents on the λmax of indole-2-carboxylic acid.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To ensure the acquisition of accurate and reproducible UV-Vis absorption data, the following detailed experimental protocol is provided. This protocol is a self-validating system designed to minimize experimental error and ensure data integrity.
Materials and Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 800 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvent: Spectroscopic grade methanol or ethanol.
-
Analytes: Indole-2-carboxylic acid and its derivatives of interest.
-
Volumetric flasks and pipettes: Class A for accurate solution preparation.
-
Analytical balance: Capable of measuring to at least 0.1 mg.
Step-by-Step Methodology
-
Solution Preparation:
-
Accurately weigh a small amount (e.g., 1-5 mg) of the analyte.
-
Dissolve the analyte in a known volume of the chosen spectroscopic grade solvent (e.g., 100 mL) in a volumetric flask to create a stock solution.
-
From the stock solution, prepare a series of dilutions to determine the optimal concentration for measurement. The absorbance at λmax should ideally be between 0.3 and 1.0 absorbance units (AU).
-
-
Instrument Preparation and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Fill two matched quartz cuvettes with the spectroscopic grade solvent.
-
Place the cuvettes in the reference and sample holders of the spectrophotometer.
-
Perform a baseline correction or "autozero" across the desired wavelength range (e.g., 190-400 nm) to subtract the absorbance of the solvent and the cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it three times with a small amount of the analyte solution to be measured.
-
Fill the sample cuvette with the analyte solution.
-
Wipe the outside of the cuvette with a lint-free tissue to remove any fingerprints or residues.
-
Place the sample cuvette back into the sample holder.
-
Acquire the UV-Vis absorption spectrum of the sample over the chosen wavelength range.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectrum.
-
Record the absorbance value at λmax.
-
If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to calculate the concentration or molar absorptivity, where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration.
-
The following diagram outlines the experimental workflow for obtaining the UV-Vis absorption spectrum.
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Conclusion
This guide has provided a comparative framework for understanding the UV-Vis absorption properties of this compound in the context of its parent compound and other 6-substituted analogs. While direct experimental data for the target compound is not widely published, predictions based on established electronic effects of substituents offer valuable guidance for researchers. The provided detailed experimental protocol ensures that scientists can generate their own high-quality, reliable data for this and other indole derivatives. A thorough understanding of the structure-absorbance relationships within this important class of molecules is essential for the advancement of drug discovery and materials science.
References
-
Andonovski, B. S., & Stojković, G. M. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta, 72(4), 711-726. [Link]
- Larsen, R. D., Corley, E. G., King, A. O., Carroll, J. D., Davis, P., Verhoeven, T. R., ... & Reider, P. J. (1996). Practical route to a new class of highly potent, orally active, non-peptidic antagonists of the human NK1 receptor. The Journal of Organic Chemistry, 61(10), 3398-3405.
-
Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016, September 26). [Link]
-
ResearchGate. UV absoerption spectra of indolyl-2-carboxylic acid (4.0·-5 mol/dm ! ) as a function of sul. [Link]
-
Scribd. UV-Visible Spectroscopy for Organic Compound Analysis. (2018, March 13). [Link]
-
eGyanKosh. ULTRAVIOLET AND VISIBLE SPECTROSCOPY. (2006, October 26). [Link]
-
Research Data Australia. UV Vis Spectra of Indole Analogues. [Link]
-
eScholarship.org. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024, September 25). [Link]
-
International Journal of Pharmaceutical Research and Applications. A Comprehensive Review of UV-visible spectroscopy. (2025, May 10). [Link]
-
Moodle. IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
-
Wiley SpectraBase. Indole-2-carboxylic acid, cinnamylidenehydrazide - Optional[UV-VIS] - Spectrum. [Link]
Sources
A Researcher's Guide to Elemental Analysis of C13H15NO2: From Theoretical Data to Experimental Validation
For researchers in drug development and organic synthesis, the molecular formula C13H15NO2 represents not just a single entity, but a landscape of potential isomeric structures. While modern spectroscopic methods are indispensable for elucidating the exact architecture of a molecule, classical elemental analysis remains a cornerstone for confirming empirical formulas and, crucially, assessing sample purity. This guide provides an in-depth comparison of theoretical versus experimental elemental analysis data for C13H15NO2, offering practical insights and protocols for obtaining and interpreting reliable results.
We will use Glutethimide (3-ethyl-3-phenylpiperidine-2,6-dione) , a well-documented sedative hypnotic with the formula C13H15NO2, as our primary case study.[1][2] Its established properties provide a firm benchmark for understanding the nuances of elemental analysis data.
Part 1: Theoretical Elemental Composition - The Gold Standard
Before any experimental work, the theoretical elemental composition must be calculated. This provides the absolute reference against which all experimental data will be judged. The molecular weight of C13H15NO2 is 217.26 g/mol .[2][3]
The theoretical percentage of each element is calculated as follows:
-
Carbon (C): (13 × 12.011 g/mol ) / 217.26 g/mol = 71.86%
-
Hydrogen (H): (15 × 1.008 g/mol ) / 217.26 g/mol = 6.96%
-
Nitrogen (N): (1 × 14.007 g/mol ) / 217.26 g/mol = 6.45%
-
Oxygen (O): (2 × 15.999 g/mol ) / 217.26 g/mol = 14.73%
These percentages represent a perfectly pure, anhydrous sample. In practice, achieving these exact numbers is challenging, which is why journals and regulatory bodies have established acceptable deviation limits.[4]
Part 2: The Isomer Problem and the Role of Elemental Analysis
The molecular formula C13H15NO2 can correspond to multiple distinct compounds, or isomers, including Glutethimide, Methastyridone, and Securinine.[3] While all these compounds will yield the same theoretical elemental analysis data, the technique is critical for confirming that a synthesized sample's empirical formula matches the target. It serves as a fundamental purity check, validating that the sample is not a mixture of unforeseen byproducts or starting materials. Elemental analysis does not identify the structure; it confirms the elemental ratios.[5][6]
The overall characterization workflow, therefore, integrates elemental analysis with structural elucidation techniques.
Caption: Integrated workflow for the synthesis and validation of a target compound.
Part 3: Experimental Protocol for CHN Combustion Analysis
Combustion analysis is the standard method for determining the carbon, hydrogen, and nitrogen content of organic compounds.[7][8] The protocol described below is a self-validating system, incorporating checks and standards to ensure data integrity.
Objective: To quantitatively determine the C, H, and N content in a sample of synthesized C13H15NO2.
Materials:
-
CHN Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Eurovector EA3000)
-
Microbalance (readable to 0.001 mg)
-
Tin or silver capsules
-
Certified organic analytical standard (e.g., Acetanilide)
-
Synthesized C13H15NO2 sample, thoroughly dried to remove residual solvents and water.
-
High-purity oxygen and helium carrier gas.
Methodology:
-
Instrument Preparation & Calibration:
-
Causality: A stable, calibrated instrument is paramount for accuracy.
-
Perform leak checks and ensure gas purities meet manufacturer specifications.
-
Analyze 3-5 replicates of a certified standard (e.g., Acetanilide) to create a calibration curve and verify instrument performance. The results should be within the accepted tolerance (typically <0.3%) of the standard's theoretical values.
-
-
Sample Preparation:
-
Causality: Homogeneity and accurate weighing are critical. The small sample size (1-3 mg) means any heterogeneity will be magnified.
-
Ensure the C13H15NO2 sample is finely ground and homogenous.
-
On a microbalance, accurately weigh 1-3 mg of the sample into a pre-cleaned tin capsule. Record the weight precisely.
-
Fold the capsule to enclose the sample securely, ensuring no leakage.
-
-
Combustion and Analysis:
-
Causality: This process, based on the Pregl-Dumas method, ensures complete conversion of the sample into analyzable gases.[9]
-
The sample is dropped into a high-temperature (900-1000 °C) combustion furnace rich in oxygen.[9]
-
The sample combusts, converting carbon to CO2, hydrogen to H2O, and nitrogen to various nitrogen oxides (NOx).
-
The resulting gas mixture passes through a reduction furnace to convert NOx to N2 gas.
-
-
Gas Separation and Detection:
-
Causality: The gases must be separated to be quantified individually.
-
The mixture of CO2, H2O, and N2 is carried by helium gas through a separation column (often a gas chromatography column) or a series of specific absorbent traps.[9]
-
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector's response is proportional to the amount of each element.
-
Sources
- 1. Glutethimide [webbook.nist.gov]
- 2. Glutethimide | C13H15NO2 | CID 3487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C13H15NO2 - Wikipedia [en.wikipedia.org]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elemental analysis - Wikipedia [en.wikipedia.org]
- 6. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 7. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 6-tert-butyl-1H-indole-2-carboxylic Acid
[1][2]
Executive Summary & Risk Profile
6-tert-butyl-1H-indole-2-carboxylic Acid is a functionalized indole intermediate commonly used in the synthesis of antiviral agents (e.g., HCV NS5B inhibitors) and other bioactive scaffolds.[1][2][3] While specific toxicological data for this exact isomer may be limited, its structural analogs (indole-2-carboxylic acids) are established irritants.
As a Senior Application Scientist, I advocate for the Precautionary Principle : Treat this compound as a potent sensitizer and irritant until proven otherwise. The lipophilic tert-butyl group facilitates cell membrane permeation, potentially enhancing the systemic absorption of the indole core compared to non-substituted analogs.
Core Hazard Classifications (Derived from Analogous Structures)
The "3-Zone" PPE Defense System
Effective safety is not about wearing more gear; it is about wearing the right gear for the specific phase of matter (Solid vs. Solution).
Zone 1: Respiratory Protection (The Critical Barrier)
-
Primary Control: All open handling (weighing, transferring) must occur inside a certified Chemical Fume Hood .
-
Secondary Control (If Hood Unavailable): A half-face respirator with P100 cartridges is required. N95 masks are insufficient for long-term exposure to fine organic dusts that may possess sensitizing properties.
Zone 2: Dermal Protection (Glove Selection Logic)
Nitrile is the material of choice, but thickness matters.
-
Dry Solid Handling: Disposable Nitrile (4-5 mil).
-
Why: Excellent resistance to solid organic permeation; provides tactile sensitivity.
-
-
Solution Handling:
-
If dissolved in Methanol/DMSO: Standard Nitrile (Double-gloved recommended).
-
If dissolved in DCM/Chloroform:PVA (Polyvinyl Alcohol) or Silver Shield laminates are required as secondary liners. Nitrile degrades rapidly (<5 mins) in halogenated solvents.
-
Zone 3: Ocular Protection
-
Standard Operation: ANSI Z87.1 Safety Glasses with side shields.
-
High-Dust/Synthesis: Indirectly vented chemical splash goggles.
Operational Protocols
Protocol A: Static-Free Weighing (The "Anti-Fly" Method)
Context: Indole carboxylic acids are often fluffy solids that carry static charge, causing "fly-away" powder that contaminates balances and cuffs.
-
Equip: Don standard PPE (Lab coat, Nitrile gloves, Safety glasses).[8]
-
Neutralize: Use an Ionizing Air Blower or Anti-Static Gun inside the fume hood directed at the weighing boat.
-
Transfer: Use a chemically inert spatula (PTFE-coated or Stainless Steel). Avoid plastic spatulas which generate static.
-
Clean: Wipe the balance area with a lint-free wipe dampened with 70% Ethanol immediately after weighing to capture invisible particulates.
Protocol B: Spill Response (Solid State)
-
Do NOT sweep dry dust (creates aerosols).
-
Step 1: Cover the spill with a paper towel dampened with water or PEG-400.
-
Step 2: Scoop the damp material into a wide-mouth waste jar.
-
Step 3: Wipe the surface with 1N NaOH (neutralizes the carboxylic acid) followed by water.
Decision Logic & Workflow Visualization
The following diagram outlines the decision-making process for PPE selection based on the experimental state.
Figure 1: Risk-Based PPE Selection Matrix. Blue nodes represent decision points; Green nodes indicate standard safety compliance; Red nodes indicate heightened protection requirements.
Technical Data Summary
| Parameter | Specification | Operational Note |
| CAS Number | N/A (Isomer Specific) | Use generic Indole-2-carboxylic acid (CAS: 1477-50-5) for surrogacy. |
| Physical State | Solid / Crystalline Powder | High surface area; rapid dissolution in DMSO. |
| pKa (Calc.) | ~3.8 (Carboxylic Acid) | Incompatible with strong bases and oxidizers. |
| Glove Material | Nitrile (0.11 mm / 4 mil) | Breakthrough: >480 min (Solid state). |
| Storage | 2-8°C, Desiccated | Protect from light to prevent indole oxidation. |
| Waste Code | Non-RCRA (unless solvent mix) | Incineration recommended for all organic intermediates. |
References & Authority
Featured Recommendations
| Most viewed | ||
|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
